PK7088
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3-pyrrol-1-ylpyrazole |
InChI |
InChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3 |
InChI Key |
VLMIUEHYKGMAHV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Determining the Binding Affinity of PK7088 to p53 Y220C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule PK7088 to the oncogenic p53 Y220C mutant protein. It includes quantitative binding data, detailed experimental methodologies for its determination, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The interaction between this compound and the p53 Y220C mutant has been quantitatively characterized, revealing a moderate binding affinity. This interaction is a critical first step in the mechanism by which this compound stabilizes the mutant p53 protein, aiming to restore its tumor-suppressive functions. The key binding parameter is the dissociation constant (Kd), which is a measure of the binding affinity between a ligand (this compound) and a protein (p53 Y220C). A smaller Kd value indicates a stronger binding affinity.
| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound | p53 Y220C | ¹H/¹⁵N-HSQC NMR Spectroscopy | 140 µM | [1][2][3][4][5] |
Experimental Protocol: Determination of Binding Affinity by ¹H/¹⁵N-HSQC NMR Spectroscopy
The binding affinity of this compound to p53 Y220C was determined using ¹H/¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the monitoring of chemical shift perturbations in the protein's backbone amide groups upon the addition of a ligand.
Principle
The ¹H/¹⁵N-HSQC experiment provides a fingerprint of the protein, where each peak in the 2D spectrum corresponds to a specific backbone amide ¹H-¹⁵N pair. When a ligand binds to the protein, it alters the chemical environment of the nearby amino acid residues, causing a change in the chemical shifts of their corresponding peaks in the HSQC spectrum. By titrating the protein with increasing concentrations of the ligand and monitoring these chemical shift perturbations, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated. This method is particularly useful for detecting weak to moderate binding interactions in the fast exchange regime on the NMR timescale.
Materials and Equipment
-
Protein: Isotopically labeled ¹⁵N-p53 Y220C core domain (residues 94-312).
-
Ligand: this compound (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole).
-
Buffer: Phosphate buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, 1 mM DTT, pH 7.2).
-
NMR Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
NMR tubes: High-precision NMR tubes.
-
Deuterium Oxide (D₂O): For locking the NMR signal.
-
DMSO-d₆: For dissolving the ligand.
Procedure
-
Protein Sample Preparation:
-
Express and purify the ¹⁵N-labeled p53 Y220C core domain using standard molecular biology techniques.
-
Dialyze the purified protein into the NMR buffer.
-
Concentrate the protein to a final concentration of approximately 100-200 µM.
-
Add 5-10% D₂O to the final protein sample for the NMR lock.
-
-
Ligand Stock Solution Preparation:
-
Dissolve this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to create a high-concentration stock solution (e.g., 50-100 mM).
-
-
NMR Titration:
-
Transfer a defined volume of the ¹⁵N-p53 Y220C protein solution into an NMR tube.
-
Acquire a reference ¹H/¹⁵N-HSQC spectrum of the protein alone.
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the protein sample. The final concentrations of this compound should span a range from well below to well above the expected Kd (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).
-
After each addition of the ligand, gently mix the sample and allow it to equilibrate.
-
Acquire a ¹H/¹⁵N-HSQC spectrum at each titration point.
-
-
Data Processing and Analysis:
-
Process the acquired NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the series of ¹H/¹⁵N-HSQC spectra to visualize the chemical shift perturbations.
-
For each titration point, identify and assign the backbone amide resonances that show significant chemical shift changes.
-
Calculate the weighted-average chemical shift difference (Δδ) for each affected residue at each ligand concentration using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH is the change in the proton chemical shift, ΔδN is the change in the nitrogen chemical shift, and α is a scaling factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Plot the chemical shift perturbations (Δδ) as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to a quadratic equation to determine the dissociation constant (Kd).
-
Visualizations
p53 Y220C Signaling Pathway and this compound Intervention
The following diagram illustrates the destabilization of the p53 protein due to the Y220C mutation and the proposed mechanism of action for this compound in rescuing its function.
Caption: p53 Y220C mutation leads to protein instability and loss of function. This compound binds to and stabilizes the mutant protein, restoring its tumor suppressor activity.
Experimental Workflow for Kd Determination
The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of this compound to p53 Y220C using ¹H/¹⁵N-HSQC NMR.
Caption: Workflow for determining the binding affinity (Kd) of this compound to p53 Y220C via NMR titration.
References
The Discovery and Development of PK7088 and its Analogs: A Technical Guide to Reactivating Mutant p53 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and a key player in preventing cancer. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to a conformationally unstable and non-functional protein. The p53-Y220C mutation, in particular, creates a unique druggable crevice on the protein surface, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of PK7088, a small molecule stabilizer of the p53-Y220C mutant, and its clinical successor, rezatapopt (B12378407) (PC14586). We will delve into the mechanism of action, preclinical efficacy, and clinical development of this class of compounds, offering a comprehensive resource for researchers and drug developers in the field of oncology.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress. Inactivation of p53 through mutation is a hallmark of many cancers, allowing for uncontrolled cell proliferation and tumor progression. The Y220C mutation in the p53 DNA-binding domain results in a conformationally unstable protein that is unable to effectively bind to DNA and execute its tumor-suppressive functions.
The discovery of a unique surface crevice created by the Y220C mutation opened a new avenue for therapeutic intervention. Small molecules designed to bind to this crevice can stabilize the protein in its wild-type conformation, thereby reactivating its tumor-suppressive activities. This guide focuses on the journey from the initial discovery of a promising compound, this compound, to the clinical development of its potent analog, rezatapopt.
Discovery of this compound: A Novel p53-Y220C Stabilizer
This compound was identified through a protein-observed NMR screening as a small molecule capable of binding to the p53-Y220C mutant.[1] This pyrazole-containing compound demonstrated the ability to stabilize the mutant protein, laying the groundwork for a new class of cancer therapeutics.
Biophysical and In Vitro Characterization
This compound binds to the p53-Y220C mutant with a dissociation constant (KD) of approximately 140 μM.[1] This binding event leads to a modest increase in the melting temperature of the mutant protein, indicating enhanced thermal stability. In cellular assays, this compound demonstrated the ability to reactivate the transcriptional functions of mutant p53, leading to growth inhibition, cell-cycle arrest, and apoptosis in cancer cells harboring the Y220C mutation.[1]
Mechanism of Action: Restoring Wild-Type p53 Function
The therapeutic strategy behind this compound and its analogs is to restore the normal tumor-suppressive functions of the p53-Y220C mutant protein. By binding to the mutation-induced crevice, these compounds act as a molecular scaffold, stabilizing the protein in a wild-type-like conformation.
Signaling Pathway of Reactivated p53
Once stabilized, the reactivated p53 protein can translocate to the nucleus and bind to the promoter regions of its target genes. This leads to the transcriptional activation of key downstream effectors, including:
-
p21: A cyclin-dependent kinase inhibitor that induces cell-cycle arrest, primarily at the G2/M phase.[1]
-
Pro-apoptotic BCL-2 family members (e.g., NOXA, PUMA): These proteins trigger the intrinsic apoptotic pathway.[1]
-
BAX: this compound has been shown to trigger the nuclear export of BAX to the mitochondria, a critical step in apoptosis induction.[2]
This cascade of events ultimately leads to the selective elimination of cancer cells carrying the p53-Y220C mutation.
Lead Optimization and the Development of Rezatapopt (PC14586)
While this compound demonstrated proof-of-concept, further medicinal chemistry efforts were undertaken to improve its potency, selectivity, and pharmacokinetic properties. This led to the development of rezatapopt (PC14586), a first-in-class, orally bioavailable small molecule designed to selectively target the p53-Y220C mutation.
Preclinical Evaluation of Rezatapopt
Rezatapopt exhibits significantly improved potency compared to this compound.
Table 1: In Vitro Potency of p53-Y220C Reactivators
| Compound | Target Cell Line | IC50 (μM) |
| This compound | BXPC-3 | 57 |
| This compound | NUGC-3 | 43 |
| Rezatapopt (PC14586) | Y220C mutant cell lines | 0.23 - 1.8 |
Data for this compound from MedchemExpress, data for Rezatapopt from AACR Journals.
In preclinical xenograft models, rezatapopt demonstrated robust anti-tumor activity. Oral administration to nude mice bearing NUGC3 gastric cancer xenografts resulted in a dose-responsive anti-tumor effect, with a daily dose of 100 mg/kg leading to approximately 80% tumor regression after three weeks.
Table 2: In Vivo Efficacy of Rezatapopt in NUGC3 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Rezatapopt (PC14586) | 100 mg/kg/day | ~80% regression |
Data from AACR Journals.
Pharmacokinetic studies in preclinical models revealed that rezatapopt has favorable properties, including a median half-life of 19 hours, supporting once-daily oral dosing.
Clinical Development of Rezatapopt: The PYNNACLE Study
Rezatapopt is currently being evaluated in a Phase 1/2 clinical trial, known as the PYNNACLE study (NCT04585750), in patients with advanced solid tumors harboring the TP53 Y220C mutation.
Efficacy and Safety in Clinical Trials
Interim results from the PYNNACLE study have been encouraging. Across various tumor types, rezatapopt has demonstrated an overall response rate (ORR) of 33%, with a median duration of response (DOR) of 6.2 months.
Table 3: Clinical Efficacy of Rezatapopt (PYNNACLE Study)
| Parameter | Value |
| Overall Response Rate (ORR) | 33% |
| Median Duration of Response (DOR) | 6.2 months |
Data from various oncology news outlets covering the PYNNACLE trial.
The safety profile of rezatapopt has been generally manageable. The most common treatment-related adverse events (TRAEs) are nausea, fatigue, and elevations in liver enzymes (alanine aminotransferase) and creatinine.
Experimental Protocols
Immunofluorescence for p53 Conformation
This protocol is used to visualize the conformational state of the p53 protein within cells.
-
Cell Culture and Treatment: Plate cancer cells harboring the p53-Y220C mutation on coverslips. Treat with the desired concentration of this compound, rezatapopt, or a vehicle control for the specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the folded (Pab1620) and unfolded (Pab240) conformations of p53.
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the fluorescence using a fluorescence microscope and quantify the signal intensity to determine the ratio of folded to unfolded p53.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cancer cells in a multi-well plate with various concentrations of the test compound or a vehicle control.
-
Reagent Addition: Add a commercially available caspase-3/7 reagent containing a luminogenic substrate to each well.
-
Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity in the sample.
Conclusion and Future Directions
The discovery of this compound and the subsequent development of its clinical-stage analog, rezatapopt, represent a significant advancement in the field of p53-targeted cancer therapy. This class of compounds demonstrates that reactivating a single, specific mutant of p53 can be a viable and effective therapeutic strategy. The promising preclinical and clinical data for rezatapopt in patients with p53-Y220C-mutated cancers underscore the potential of this approach.
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of rezatapopt with other anticancer agents, such as chemotherapy or immunotherapy.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to p53 reactivators.
-
Expanding to Other p53 Mutants: Applying the principles learned from targeting the Y220C mutation to develop small molecules that can reactivate other common p53 mutants.
The journey from the initial identification of this compound to the ongoing clinical trials of rezatapopt serves as a compelling case study in modern drug discovery and development, offering hope for a new generation of targeted therapies for cancer patients with TP53 mutations.
References
In Vitro Characterization of PK7088 Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the anticancer compound PK7088. It details the compound's mechanism of action, its effects on cancer cells, and the experimental protocols used to elucidate these activities. The focus is on the compound's ability to reactivate the mutant p53 protein, a key target in cancer therapy.
Introduction to this compound
This compound is a small molecule identified as a reactivator of the p53 cancer mutant Y220C.[1][2] The Y220C mutation in the TP53 gene creates a surface crevice in the p53 protein, leading to its conformational instability and loss of tumor suppressor function.[1][3] this compound binds to this specific crevice, stabilizing the protein and restoring its wild-type conformation and activity.[1][4] This reactivation of mutant p53 triggers downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][3]
Mechanism of Action: Reactivation of Mutant p53
The primary mechanism of action of this compound is the stabilization of the p53-Y220C mutant protein. This was determined through a series of biophysical and cellular assays.
Biophysical Characterization:
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 140 µM | Isothermal Titration Calorimetry (ITC) / NMR Spectroscopy | [1][2] |
| Melting Temperature (Tm) Increase | ~1°C | Differential Scanning Fluorimetry (DSF) | [4] |
This compound's binding to the p53-Y220C mutant was structurally confirmed by X-ray crystallography of a close analog, which detailed the interactions within the mutation-induced surface pocket.[1][4]
Signaling Pathway of this compound-Induced p53 Reactivation
The following diagram illustrates the proposed signaling pathway initiated by this compound in p53-Y220C mutant cancer cells.
Caption: this compound binds and stabilizes mutant p53-Y220C, restoring its transcriptional functions.
In Vitro Anticancer Activity
This compound exhibits potent and selective anticancer activity in cell lines carrying the p53-Y220C mutation. Its effects are primarily mediated through the induction of cell cycle arrest and apoptosis.
Cell Viability and Growth Inhibition
Treatment with this compound leads to a significant reduction in the viability of p53-Y220C mutant cancer cells.[1]
| Cell Line | p53 Status | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| HUH-7 | Y220C | 200 µM | 24 hours | Decreased | [1][5] |
| HUH-6 | Wild-Type | 200 µM | 24 hours | No notable effect | [1][5] |
Cell Cycle Analysis
This compound induces a p53-dependent G2/M phase cell cycle arrest in HUH-7 cells (p53-Y220C).[1][5] This effect is enhanced when combined with Nutlin-3, an MDM2 inhibitor.[1]
| Cell Line | p53 Status | Treatment (6 hours) | Outcome | Reference |
| HUH-7 | Y220C | 200 µM this compound | G2/M Arrest | [1][5] |
| HUH-7 | Y220C | 200 µM this compound + 10 µM Nutlin-3 | Enhanced G2/M Arrest | [1] |
| HUH-6 | Wild-Type | 200 µM this compound | No notable effect | [1][5] |
Induction of Apoptosis
This compound treatment triggers apoptosis specifically in cancer cells with the p53-Y220C mutation. This is characterized by the activation of executioner caspases and can be blocked by a pan-caspase inhibitor.[1]
| Cell Line | p53 Status | Treatment (6 hours) | Caspase-3/7 Activity | Reference |
| HUH-7 | Y220C | 200 µM this compound | Induced | [1][4] |
| NUGC-3 | Y220C | 200 µM this compound | Induced | [4][6] |
| MKN-1 | V143A | 200 µM this compound | No induction | [4][6] |
| HUH-6 | Wild-Type | 200 µM this compound | No induction | [4][6] |
| NUGC-4 | Wild-Type | 200 µM this compound | No induction | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
Caption: General workflow for in vitro testing of this compound on cancer cell lines.
Immunofluorescence for p53 Conformation
This protocol is used to visualize the conformational state of the p53 protein within cells.
-
Cell Seeding: Seed HUH-7 (p53-Y220C) and MKN-1 (p53-V143A as a negative control) cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 200 µM this compound or DMSO (vehicle control) for 4 hours.[7]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies specific for folded p53 (PAb1620) and unfolded p53 (PAb240) overnight at 4°C.[1][7]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain nuclei with Hoechst 33342.[1][7] Mount coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope. An increase in PAb1620 signal and a decrease in PAb240 signal indicate a shift to the correctly folded conformation.[1]
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed HUH-7 and HUH-6 cells in 6-well plates. After 24 hours, treat with 200 µM this compound for 6 hours.[1][5]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the PI fluorescence intensity histograms.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding: Seed various cell lines (e.g., HUH-7, NUGC-3, HUH-6) in a 96-well plate.
-
Treatment: Treat cells with 200 µM this compound for 6 hours.[1][6] Include a pan-caspase inhibitor (e.g., Z-VAD-fmk) in a control well to confirm caspase-dependent apoptosis.[5]
-
Assay: Add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Measurement: Incubate at room temperature as per the manufacturer's instructions and measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity.
Western Blot for p21 Expression
This protocol is used to detect the levels of the p21 protein, a key downstream target of active p53.
-
Cell Seeding and Treatment: Seed HUH-7 and HUH-6 cells and treat with 200 µM this compound for 6 hours.[1][5]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with a primary antibody against p21, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion
The in vitro characterization of this compound demonstrates its potential as a targeted anticancer agent for tumors harboring the p53-Y220C mutation. By specifically binding to and stabilizing the mutant p53 protein, this compound restores its tumor-suppressive functions, leading to cell cycle arrest and apoptosis. The experimental data consistently show that these effects are specific to cells with the Y220C mutation, highlighting the precision of this therapeutic approach. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers working on p53-reactivating compounds.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Small Molecule PK7088: A Targeted Approach to Reactivating Mutant p53 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the small molecule PK7088 and its targeted effect on the downstream signaling pathways of the tumor suppressor protein p53. Specifically, it focuses on the reactivation of the p53-Y220C mutant, a common mutation in human cancers. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and experimental validation of novel cancer therapeutics.
Introduction: Targeting Mutant p53 in Cancer
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. It functions as a transcription factor that, in response to cellular stress, can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis).[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein.[2] The Y220C mutation, a hotspot mutation in the p53 DNA-binding domain, results in a conformationally unstable protein that is prone to unfolding and aggregation at physiological temperatures.[3] This loss of function cripples the cell's natural defense against tumorigenesis.
The small molecule this compound has emerged as a promising agent capable of specifically targeting and stabilizing the p53-Y220C mutant.[4][5] By binding to a unique crevice created by the Y220C mutation, this compound restores the wild-type conformation of the p53 protein, thereby reactivating its tumor-suppressive functions.[4][6] This guide delves into the molecular mechanisms and downstream cellular consequences of this compound-mediated p53-Y220C reactivation.
Mechanism of Action of this compound
This compound is a pyrazole-based compound that acts as a molecular chaperone for the p53-Y220C mutant.[7] It binds non-covalently to a surface crevice present in the mutant protein with a dissociation constant (Kd) of approximately 140 μM.[4][6] This binding event stabilizes the folded, wild-type-like conformation of the p53 protein, as demonstrated by an increase in its melting temperature.[4][5] The restoration of the correct conformation is a critical step in rescuing the transcriptional activity of the p53 protein.
The specificity of this compound for the Y220C mutant has been demonstrated in various cancer cell lines. In cells harboring the p53-Y220C mutation, such as the human hepatoblastoma cell line HUH-7, this compound treatment leads to a significant increase in the amount of correctly folded p53, as detected by conformation-specific antibodies.[4] Conversely, no such effect is observed in cell lines with other p53 mutations (e.g., V143A) or wild-type p53.[4]
Downstream Signaling Pathways Activated by this compound
The restoration of p53's wild-type conformation by this compound leads to the activation of its downstream signaling pathways, primarily culminating in cell-cycle arrest and apoptosis.
Induction of Cell-Cycle Arrest
One of the canonical functions of active p53 is to induce cell-cycle arrest, providing time for DNA repair. This compound-mediated reactivation of p53-Y220C triggers a robust G2/M phase cell-cycle arrest in mutant-bearing cells.[4][7] This effect is primarily mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[4] p21 inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell-cycle progression, particularly at the G2/M checkpoint.[4]
Interestingly, the effect of this compound on p21 expression is synergistic with Nutlin-3, an MDM2 inhibitor.[4][6] MDM2 is a negative regulator of p53, and its inhibition by Nutlin-3 in the presence of conformationally restored p53 leads to a more potent induction of p21 and a stronger G2/M arrest.[4]
Activation of Apoptosis
In addition to cell-cycle arrest, reactivated p53 can trigger apoptosis in cancer cells. This compound treatment has been shown to induce apoptosis in a p53-Y220C-dependent manner.[4][6] This is achieved through both transcriptional and non-transcriptional mechanisms.
This compound treatment leads to the increased expression of key pro-apoptotic p53 target genes, most notably NOXA (also known as PMAIP1) and PUMA (p53 upregulated modulator of apoptosis).[4] NOXA and PUMA are BH3-only proteins that are critical mediators of p53-induced apoptosis.[4] They act by neutralizing anti-apoptotic Bcl-2 family proteins, thereby promoting the activation of the pro-apoptotic proteins BAX and BAK, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
This compound also restores the non-transcriptional apoptotic functions of p53.[4][6] This includes triggering the nuclear export of the pro-apoptotic protein BAX to the mitochondria, a key event in the intrinsic apoptotic pathway.[4][5]
The induction of apoptosis by this compound is further confirmed by the activation of caspases, the executioners of apoptosis. Treatment with this compound leads to a significant increase in the activity of caspase-3 and caspase-7 in p53-Y220C-containing cells.[4] This effect can be blocked by a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced cell death.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on p53 downstream signaling pathways.
| Parameter | Cell Line | Treatment | Result | Reference |
| Binding Affinity (Kd) | - | This compound to p53-Y220C | ~140 µM | [4][6] |
| Thermal Stabilization (ΔTm) | - | This compound (350 µM) on p53-Y220C | ~1°C increase | [4] |
Table 1: Biophysical Interaction of this compound with p53-Y220C
| Downstream Effect | Cell Line | Treatment | Observation | Key Mediator | Reference |
| Cell-Cycle Arrest | HUH-7 (p53-Y220C) | 200 µM this compound (6h) | G2/M phase arrest | p21 | [4][7] |
| Apoptosis | HUH-7 (p53-Y220C) | 200 µM this compound | Induction of apoptosis | NOXA, PUMA, BAX, Caspase-3/7 | [4] |
| Protein Upregulation | HUH-7 (p53-Y220C) | 200 µM this compound (6h) | Increased p21 levels | - | [4] |
| Protein Upregulation | HUH-7 (p53-Y220C) | 200 µM this compound (6h) | Increased NOXA protein levels | - | [4] |
| mRNA Upregulation | HUH-7 (p53-Y220C) | 200 µM this compound (6h) | Increased PUMA and NOXA mRNA | - | [4] |
| Caspase Activity | HUH-7, NUGC-3 (p53-Y220C) | 200 µM this compound (6h) | Significant increase in Caspase-3/7 activity | - | [4] |
Table 2: Cellular Effects of this compound on p53-Y220C Mutant Cells
| Cell Line | p53 Status | Effect of this compound (200 µM) | Reference |
| HUH-7, NUGC-3 | Y220C | Induction of apoptosis, cell-cycle arrest, p21 & NOXA upregulation | [4] |
| MKN-1 | V143A | Minimal effect on apoptosis | [4] |
| HUH-6, NUGC-4 | Wild-type | Minimal effect on apoptosis | [4] |
Table 3: Specificity of this compound for p53-Y220C Mutant
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are based on the information available in the primary literature and standard laboratory practices.
Cell Culture
-
Cell Lines: HUH-7 (p53-Y220C), HUH-6 (p53 wild-type), NUGC-3 (p53-Y220C), NUGC-4 (p53 wild-type), and MKN-1 (p53-V143A) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for p21 and NOXA
-
Cell Lysis: Cells are treated with this compound or DMSO (vehicle control) for the indicated time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.
Cell-Cycle Analysis by Flow Cytometry (FACS)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or DMSO.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., FlowJo).
Immunofluorescence for p53 Conformation
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound or DMSO for 4 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with conformation-specific p53 antibodies, PAb1620 (wild-type/folded conformation) and PAb240 (mutant/unfolded conformation), for 1 hour.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Nuclei are counterstained with Hoechst 33342.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 6 hours.
-
Assay Procedure: The caspase-3/7 activity is measured using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega) according to the manufacturer's protocol.
-
Measurement: The luminescence, which is proportional to the caspase activity, is measured using a plate reader.
Visualizations
Signaling Pathway Diagrams
Caption: this compound reactivates mutant p53-Y220C signaling pathways.
Experimental Workflow Diagrams
References
- 1. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Beyond p53 Y220C: A Technical Guide to the Cellular Targets of PK7088
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the known cellular targets of PK7088, a pyrazole-containing compound identified as a reactivator of the p53 Y220C mutant tumor suppressor. While the primary mechanism of action of this compound is the stabilization of the p53 Y220C protein, understanding its broader cellular interactions is critical for its development as a therapeutic agent. This document summarizes the current knowledge of this compound's cellular targets beyond p53 Y220C, provides detailed methodologies for key experimental procedures, and outlines strategies for identifying novel off-target interactions.
Overview of this compound and its Primary Target
This compound is a small molecule that has been shown to specifically bind to the p53 Y220C mutant protein, a common mutation in human cancers. This binding event stabilizes the protein in a wild-type-like conformation, restoring its tumor-suppressive functions. The reactivation of p53 Y220C by this compound leads to the induction of cell cycle arrest, apoptosis, and the transcriptional activation of p53 target genes such as p21 and NOXA.[1][2][3][4]
Investigating Cellular Targets Beyond p53 Y220C
A critical aspect of drug development is the characterization of a compound's selectivity and potential off-target effects. For this compound, investigations into its broader target profile have been conducted, with a significant focus on kinase inhibition.
Kinase Inhibition Profile
To assess potential off-target effects on cellular signaling pathways, this compound was screened against a panel of 74 cancer-related kinases.
Table 1: Kinase Inhibition Data for this compound
| Parameter | Value | Reference |
| Compound Concentration | 50 µM | [1] |
| Number of Kinases Screened | 74 | [1] |
| Observed Effect | No significant inhibition | [1] |
This screening demonstrated that at a concentration of 50 µM, this compound does not significantly inhibit the activity of a broad range of cancer-associated kinases, suggesting a high degree of selectivity away from the kinome.[1]
Current Knowledge of Other Off-Target Interactions
As of the latest available data, there is a lack of published evidence from broad, unbiased proteomics or chemoproteomics studies specifically identifying other cellular binding partners or off-targets of this compound. The primary focus of existing research has been the validation of its on-target activity on p53 Y220C.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the identification of its cellular targets.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for screening a compound against a panel of kinases, similar to the one used to evaluate this compound.
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase panel (recombinant purified kinases)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or non-radiolabeled for luminescence-based assays
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)
-
96-well or 384-well plates
-
Phosphocellulose or filter-binding plates (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 10 µM or 50 µM.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the specific kinase to each well.
-
Add the test compound dilution or DMSO (vehicle control) to the wells.
-
Pre-incubate the kinase and compound for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. For radiometric assays, the ATP is radiolabeled.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Signal:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Stop the kinase reaction and add a reagent that depletes the remaining ATP. Add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value if a dose-response curve is generated.
-
Immunofluorescence for p53 Conformation
This protocol is used to visualize the conformational state of the p53 protein within cells, a key experiment to validate the mechanism of action of this compound.[1]
Objective: To assess the effect of this compound on the conformation of mutant p53 in cancer cells using conformation-specific antibodies.
Materials:
-
Cells expressing p53 Y220C (e.g., HUH-7 cells)
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies:
-
PAb1620 (recognizes wild-type/folded p53)
-
PAb240 (recognizes mutant/unfolded p53)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 200 µM) or DMSO for the specified time (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (PAb1620 or PAb240) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.[1]
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 200 µM) or DMSO for the specified time (e.g., 6 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Strategies for Identifying Novel Cellular Targets
To build a comprehensive profile of this compound's cellular interactions, unbiased and systematic approaches are necessary. The following diagrams illustrate workflows for identifying novel off-targets.
Caption: Workflow for off-target identification using chemoproteomics.
Caption: Signaling pathway of p53 Y220C reactivation by this compound.
Conclusion
The available evidence strongly indicates that this compound is a selective reactivator of the p53 Y220C mutant. A significant kinase screen revealed no off-target activity within the kinome, a promising characteristic for a therapeutic candidate. However, the full spectrum of its cellular interactions remains to be elucidated through comprehensive, unbiased studies. The experimental protocols and strategic workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the cellular targets of this compound and other novel therapeutic compounds. A thorough understanding of both on-target and off-target effects is paramount for the successful clinical translation of targeted cancer therapies.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on PK7088: A Technical Guide to its Tumor Suppressive Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early-stage research on PK7088, a small molecule identified as a promising agent in tumor suppression. The primary mechanism of action for this compound is the reactivation of the mutant p53 protein, specifically the Y220C variant. This mutation leads to a conformational instability in the p53 protein, compromising its tumor-suppressive functions. This compound binds to a unique surface crevice created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and transcriptional activities. This guide summarizes the key quantitative data from in vitro studies, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound.
Table 1: In Vitro Binding Affinity and Thermal Stabilization of this compound
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 140 µM | 1H/15N-HSQC NMR Spectroscopy | [1][2][3] |
| Thermal Stabilization (ΔTm) | ~1°C (at 350 µM) | Differential Scanning Fluorimetry (DSF) | [1] |
Table 2: Cellular Activity of this compound in p53-Y220C Mutant Cancer Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Source |
| HUH-7 (p53-Y220C) | 200 µM | 4 hours | Increased amount of correctly folded p53; Decreased amount of unfolded p53. | [1] |
| HUH-7 (p53-Y220C) | 200 µM | 6 hours | G2/M cell-cycle arrest. | [1][4] |
| HUH-7 (p53-Y220C) | 200 µM | 6 hours | Induction of apoptosis. | [1] |
| NUGC-3 (p53-Y220C) | 200 µM | 6 hours | Significant induction of caspase-3/7 activity. | [3] |
| HUH-7 (p53-Y220C) | 200 µM | 6 hours | 1.9-fold increase in NOXA mRNA levels; 2.6-fold increase in PUMA mRNA levels. | [1] |
| HUH-7 (p53-Y220C) | 200 µM | 6 hours | Increased p21 protein expression. | [1] |
| MKN-1 (p53-V143A) | 200 µM | 4 hours | No significant change in p53 folding state. | [1] |
| NUGC-4 (p53-wild type) | 200 µM | 6 hours | No significant induction of caspase-3/7 activity. | [3] |
| HUH-6 (p53-wild type) | 200 µM | 6 hours | No significant induction of caspase-3/7 activity. | [3] |
Experimental Protocols
Immunofluorescence Staining for p53 Conformation
This protocol is designed to assess the conformational state of the p53 protein within cancer cells following treatment with this compound.[1]
Materials:
-
p53-Y220C and p53-wild type cancer cell lines (e.g., HUH-7 and MKN-1)
-
This compound solution (200 µM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 50:50 mixture of acetone (B3395972) and methanol
-
Permeabilization buffer: PBS with 0.1% Triton X-100
-
Blocking buffer: PBS with 0.1% Tween 20 and 5% appropriate serum
-
Primary antibodies:
-
PAb1620 (recognizes wild-type/folded p53)
-
PAb240 (recognizes mutant/unfolded p53)
-
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 dye (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a petri dish and culture until they reach the desired confluency. Treat the cells with 200 µM this compound or DMSO (control) for 4 hours.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with the acetone/methanol solution for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1-2 hours at room temperature in a humidified chamber.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (PAb1620 and PAb240) to their optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in PBS, for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Stain the cell nuclei with Hoechst 33342 dye.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.[3]
Materials:
-
Cancer cell lines with different p53 statuses (e.g., NUGC-3, HUH-7, MKN-1, NUGC-4, HUH-6)
-
This compound solution (at various concentrations)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (control) for 6 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement:
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescence intensity is directly proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the luminescence readings of the treated cells to the control (DMSO-treated) cells to determine the fold-change in caspase activity.
Visualizations
Signaling Pathway of this compound-mediated p53 Reactivation
References
PK7088: A Technical Guide to its Application as a Chemical Probe for Mutant p53-Y220C Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are among the most common alterations in human cancer, often leading to the expression of a destabilized, non-functional protein. The Y220C mutation in the p53 DNA-binding domain is a notable example, creating a surface crevice that leads to protein unfolding and loss of tumor-suppressive function.[1] This technical guide provides an in-depth overview of PK7088, a small molecule chemical probe designed to specifically target and reactivate the p53-Y220C mutant protein.
This compound acts as a chemical chaperone, binding to the Y220C-induced crevice and stabilizing the wild-type, folded conformation of the p53 protein.[1] This restoration of proper folding reactivates its transcriptional and non-transcriptional functions, making this compound a valuable tool for studying the biology of this specific p53 mutant and for exploring therapeutic strategies aimed at its reactivation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with and effect on the p53-Y220C mutant.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 140 µM | 1H/15N-HSQC NMR Spectroscopy | [1] |
| Thermal Stabilization (ΔTm) | ~1°C | Differential Scanning Fluorimetry (DSF) | [3][4] |
| Table 1: In Vitro Biophysical Characterization of this compound |
| Cell Line (p53 status) | Assay | Concentration | Effect | Reference |
| HUH-7 (Y220C) | Caspase-3/7 Activation | 200 µM | Significant increase in activity | [1] |
| NUGC-3 (Y220C) | Caspase-3/7 Activation | 200 µM | Significant increase in activity | [1] |
| MKN-1 (V143A) | Caspase-3/7 Activation | 200 µM | No significant effect | [1] |
| NUGC-4 (Wild-Type) | Caspase-3/7 Activation | 200 µM | No significant effect | [1] |
| HUH-6 (Wild-Type) | Caspase-3/7 Activation | 200 µM | No significant effect | [1] |
| HUH-7 (Y220C) | Cell Cycle Analysis | 200 µM | G2/M arrest | [1][4] |
| HUH-7 (Y220C) | Apoptosis (AnnexinV/PI) | 200 µM | Induction of apoptosis | [1] |
| HUH-7 (Y220C) | Cell Viability (Crystal Violet) | 100 µM | Reduced cell viability | [1] |
| Table 2: Cellular Activity of this compound |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by directly binding to the unstable p53-Y220C mutant protein. This binding event stabilizes the protein in a conformation that is competent to execute its tumor suppressor functions. This leads to the transcriptional activation of target genes such as CDKN1A (p21) and PMAIP1 (NOXA), as well as non-transcriptional activities like the mitochondrial translocation of BAX.
Experimental Workflow for Assessing this compound Activity
A typical workflow to validate the activity of this compound involves a series of in vitro and cell-based assays. This begins with biophysical methods to confirm direct binding and stabilization, followed by cellular assays to measure the restoration of p53 function.
Detailed Experimental Protocols
Determination of Binding Affinity by NMR Spectroscopy
This protocol is for determining the dissociation constant (KD) of this compound for the p53-Y220C core domain using 1H/15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
-
Protein Expression and Purification: Uniformly 15N-labeled p53-Y220C core domain (residues 94-312) is expressed in E. coli and purified.
-
NMR Sample Preparation:
-
The purified protein is dialyzed into an NMR buffer (e.g., 25 mM sodium phosphate, pH 7.2, 150 mM NaCl, 5 mM DTT).
-
The final protein concentration is adjusted to approximately 75 µM in 90% H2O/10% D2O.
-
A stock solution of this compound is prepared in deuterated DMSO (DMSO-d6).
-
-
NMR Data Acquisition:
-
1H/15N HSQC spectra are acquired at 20°C on a Bruker Avance-800 spectrometer equipped with a cryogenic probe.[1]
-
A series of spectra are recorded for the protein sample with increasing concentrations of this compound. The final concentration of DMSO-d6 should be kept constant in all samples (e.g., 5% v/v).
-
-
Data Analysis:
-
Chemical shift perturbations of specific amide peaks in the p53-Y220C spectrum are monitored as a function of this compound concentration.
-
The observed chemical shift changes are fitted to a quadratic saturation binding equation to determine the KD.
-
Analysis of p53 Conformation by Immunofluorescence
This protocol describes how to assess the conformational state of p53 in cells treated with this compound using conformation-specific antibodies.
-
Cell Culture and Treatment:
-
HUH-7 (p53-Y220C) and MKN-1 (p53-V143A, as a negative control) cells are seeded onto glass coverslips in appropriate culture dishes.
-
Cells are treated with 200 µM this compound or a DMSO vehicle control for 4 hours.[1]
-
-
Fixation and Permeabilization:
-
The culture medium is aspirated, and cells are washed with PBS.
-
Cells are fixed and permeabilized with a 1:1 solution of methanol/acetone for 5 minutes at -20°C.[1]
-
-
Immunostaining:
-
After washing with PBS, the cells are blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Cells are then incubated overnight at 4°C with primary antibodies diluted in an antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100). The conformation-specific antibodies used are:
-
PAb1620 (recognizes folded, wild-type p53 conformation)
-
PAb240 (recognizes unfolded, mutant p53 conformation)[1]
-
-
After washing three times with PBS, cells are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-mouse DyLight 488).[1]
-
-
Mounting and Imaging:
-
Coverslips are washed and mounted onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI (e.g., Hoechst 33342).[1]
-
Images are acquired using a confocal microscope.
-
Western Blot for p21 Upregulation
This protocol details the detection of p21 protein levels, a downstream target of p53, in cells treated with this compound.
-
Cell Lysis and Protein Quantification:
-
HUH-7 cells are treated with 200 µM this compound or DMSO for 6 hours.[5]
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated on a 12% SDS-polyacrylamide gel.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against p21 (e.g., at a 1:1000 dilution in blocking buffer).
-
After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution).
-
A loading control, such as β-actin, should also be probed to ensure equal protein loading.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an appropriate imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of p53-Y220C-expressing cells.
-
Cell Preparation and Treatment:
-
HUH-7 cells are seeded and treated with 200 µM this compound or DMSO for 6 hours.[4]
-
-
Cell Fixation:
-
Cells are harvested, washed with PBS, and resuspended in a small volume of PBS.
-
Cells are fixed by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and then incubated for at least 30 minutes at 4°C.
-
-
Staining:
-
The fixed cells are washed with PBS to remove the ethanol.
-
The cell pellet is resuspended in a staining solution containing a DNA intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
The cells are incubated in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
-
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
-
Cell Culture and Treatment:
-
Various cell lines (e.g., HUH-7, NUGC-3, MKN-1, NUGC-4, HUH-6) are seeded in 96-well plates.
-
Cells are treated with 200 µM this compound or DMSO for 6 hours.[6]
-
-
Assay Procedure:
-
The assay is performed using a commercially available kit, such as the Caspase-Glo® 3/7 Assay kit (Promega).
-
The Caspase-Glo® 3/7 reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase cleavage reaction to generate a luminescent signal.
-
-
Data Measurement:
-
The luminescence is measured using a plate-reading luminometer.
-
The signal is proportional to the amount of caspase activity in the sample.
-
Conclusion
This compound is a well-characterized chemical probe that specifically targets the p53-Y220C cancer mutant. Its ability to stabilize the wild-type conformation and reactivate the tumor suppressor functions of p53-Y220C makes it an invaluable tool for researchers in cancer biology and drug discovery.[1] The detailed protocols and data presented in this guide provide a comprehensive resource for utilizing this compound to investigate the intricacies of p53 signaling and to explore novel therapeutic avenues for cancers harboring this specific mutation.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Physicochemical Properties of PK7088: An In-Depth Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
PK7088 is a pyrazole-based, cell-permeable small molecule that has garnered significant interest in cancer research.[1][2] It acts as a selective reactivator of the conformationally unstable p53-Y220C mutant protein.[3] The Y220C mutation is one of the most common mutations in the tumor suppressor protein p53 and leads to a destabilized protein structure, impairing its tumor-suppressive functions.[3][4] this compound binds to a unique surface crevice created by this mutation, stabilizing the protein in its wild-type conformation and restoring its ability to induce cell-cycle arrest and apoptosis in cancer cells harboring this specific mutation.[3][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the proper handling, storage, and use of the compound in a research setting.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole | [3] |
| CAS Number | 1446352-67-5 | [1][2][6] |
| Molecular Formula | C₁₄H₁₃N₃ | [1][6] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to light yellow solid | [7] |
| Purity | ≥99% | |
| Dissociation Constant (Kd) | ~140 µM for p53-Y220C | [3][8] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
| Solvent | Solubility | Notes | Reference |
| DMSO | 200 mg/mL (895.78 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO. | [9] |
Storage Conditions:
For in vivo studies, it is recommended to prepare fresh solutions daily.[9] Several formulations have been reported for animal experiments.[1][9]
Mechanism of Action: Reactivation of Mutant p53
This compound selectively targets the p53-Y220C mutant protein. This mutation creates a surface pocket that destabilizes the protein. This compound binds non-covalently within this pocket, acting as a molecular chaperone to stabilize the protein's wild-type conformation.[3][10] This restored conformation allows the p53 protein to regain its transcriptional functions, leading to the upregulation of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., NOXA, PUMA).[3][5][8]
Caption: Mechanism of this compound in reactivating mutant p53.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Immunofluorescence for p53 Conformation
This assay is used to visually assess the conformational state of the p53 protein within cells following treatment with this compound.
Workflow:
Caption: Workflow for p53 conformation immunofluorescence.
Detailed Steps:
-
Cell Culture: Seed cells harboring the p53-Y220C mutation (e.g., HUH-7) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 200 µM) or a vehicle control (e.g., DMSO) for 4-6 hours.[3][11]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with a 50:50 methanol/acetone solution.[3]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the folded (PAb1620) and unfolded (PAb240) conformations of p53 overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.[3]
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.[3][10]
Cell Viability and Apoptosis Assays
These assays quantify the cytotoxic and pro-apoptotic effects of this compound.
Cell Viability (Crystal Violet Staining):
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations for 24-72 hours.[3][9]
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Wash away excess stain, air dry the plate, and solubilize the stain with methanol or a similar solvent. Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced cell viability.[3][12]
Apoptosis (Annexin V/PI Staining):
-
Cell Seeding and Treatment: Treat cells with this compound (e.g., 200 µM) for 24 hours.[3][12]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis.[3][12]
Cell Cycle Analysis
This method determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Treat cells with this compound (e.g., 200 µM) for 6 hours.[3][12]
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. This compound has been shown to induce a G2/M phase arrest in p53-Y220C mutant cells.[3][12]
Western Blotting for Downstream Targets
This technique is used to measure the protein levels of p53 downstream targets.
-
Cell Lysis: Treat cells with this compound (e.g., 200 µM) for 6 hours, then lyse the cells in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p21, NOXA, PUMA, or other p53 targets, followed by HRP-conjugated secondary antibodies.[3]
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of these proteins confirms the functional reactivation of p53.[3][8]
Conclusion
This compound is a valuable research tool for studying the reactivation of mutant p53, a promising strategy in cancer therapy. Its specific mechanism of action on the p53-Y220C mutant makes it a highly selective compound for investigating p53 signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling scientists and drug development professionals to further explore its therapeutic potential. Proper handling, storage, and adherence to established experimental methodologies are essential for obtaining reliable and reproducible results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | p53激活肽 | MCE [medchemexpress.cn]
- 8. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PK7088 Treatment of p53-Y220C Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The Y220C mutation in the p53 protein is a common structural mutation that creates a surface crevice, leading to protein destabilization and loss of its tumor-suppressive function.[1][2][3][4] The pyrazole (B372694) derivative, PK7088, is a small molecule designed to specifically bind to this mutation-induced cavity in the p53-Y220C mutant.[1][5][6] This binding stabilizes the protein in a wild-type-like conformation, thereby reactivating its transcriptional functions and restoring its ability to suppress tumor growth.[2][3][7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in treating cancer cell lines harboring the p53-Y220C mutation.
Mechanism of Action
This compound acts as a molecular chaperone for the p53-Y220C mutant protein. By fitting into the surface pocket created by the Y220C mutation, this compound raises the melting temperature of the mutant p53, indicating increased protein stability.[1][2][3][9] This stabilization refolds the mutant protein into a conformation that is recognized by antibodies specific for wild-type p53.[2][3][9][10] The reactivated p53-Y220C can then translocate to the nucleus, bind to DNA, and upregulate the expression of its target genes. This leads to the induction of downstream pathways that result in cell cycle arrest, primarily at the G2/M phase, and apoptosis.[2][3][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound in p53-Y220C cancer cell lines.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | ~140 µM | In vitro (p53-Y220C core domain) | [2][3][9] |
| Melting Temperature (Tm) Increase | ~1°C at 350 µM | In vitro (p53-Y220C) | [12] |
Table 2: Cellular Activity of this compound
| Cell Line | p53 Status | IC50 Value | Assay Conditions | Reference |
| NUGC-3 | Y220C | 43 µM | 72 hours, CellTiter-Glo | [13] |
| BXPC-3 | Y220C | 57 µM | 72 hours, CellTiter-Glo | [13] |
| NUGC-4 | Wild-Type | > 120 µM | 72 hours, CellTiter-Glo | [13] |
Table 3: Cellular Effects of this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HUH-7 | 200 µM | 4 hours | Increased correctly folded p53 (PAb1620 staining) | [2][9] |
| HUH-7 | 200 µM | 6 hours | G2/M cell cycle arrest | [2][9][11] |
| HUH-7 | 200 µM | 6 hours | Upregulation of p21, PUMA, and NOXA mRNA | [11] |
| HUH-7 | 200 µM | 24 hours | Induction of apoptosis (Annexin V staining) | [2] |
| NUGC-3 | 200 µM | 6 hours | Significant induction of caspase-3/7 activity | [2] |
| HUH-7 | 200 µM | 6 hours | Significant induction of caspase-3/7 activity | [2][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for experiments involving this compound.
Caption: this compound-mediated reactivation of p53-Y220C signaling.
Caption: General experimental workflow for this compound treatment.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
p53-Y220C cancer cell lines (e.g., HUH-7, NUGC-3, BXPC-3)
-
p53 wild-type cancer cell line for control (e.g., HUH-6, NUGC-4)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM). Store at -80°C for long-term storage or -20°C for short-term storage.[13]
-
On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).
Cell Viability Assay (Crystal Violet)
Materials:
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol/acetone solution (1:1, v/v)
-
Crystal violet solution (0.2% w/v in 2% ethanol)
Protocol:
-
Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO control for 24-72 hours.[2]
-
After treatment, wash the cells with PBS.
-
Fix the cells with a 1:1 methanol/acetone solution for 10 minutes.[2][9]
-
Stain the cells with crystal violet solution for 30 minutes.[2][9]
-
Wash the wells thoroughly with PBS and allow them to air dry.
-
Quantify cell viability by dissolving the stain in a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at a suitable wavelength (e.g., 590 nm).
Immunofluorescence for p53 Conformation
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) solution (4%)
-
Triton X-100 solution (0.25% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Primary antibodies: PAb1620 (wild-type/folded p53) and PAb240 (mutant/unfolded p53)
-
Fluorophore-conjugated secondary antibodies
-
Hoechst 33342 dye
-
Mounting medium
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound (e.g., 200 µM) or DMSO for 4 hours.[2][9]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with primary antibodies (PAb1620 or PAb240) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound (e.g., 200 µM) or a DMSO control for 6 hours.[2]
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis (Flow Cytometry)
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound (e.g., 200 µM) or DMSO for 6 hours.[2][9][11]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for p21 Expression
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p21
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., 200 µM) or DMSO for 6 hours.[2]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 8. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PK7088 in Cell-Based Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK7088 is a small molecule compound that has emerged as a valuable tool for inducing apoptosis, or programmed cell death, in specific cancer cell populations. Its mechanism of action is highly targeted, focusing on the reactivation of the mutant tumor suppressor protein p53. Specifically, this compound binds to and stabilizes the p53-Y220C mutant, a conformational mutant found in a variety of human cancers. This binding restores the wild-type conformation and function of the p53 protein, leading to the transcriptional activation of pro-apoptotic genes and the subsequent initiation of the apoptotic cascade.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in a cell-based setting.
Mechanism of Action
This compound acts as a chemical chaperone, binding to a unique crevice present in the p53-Y220C mutant protein. This interaction refolds the mutant protein into its active, wild-type conformation, thereby restoring its tumor-suppressive functions.[1][4] The reactivated p53 then transcriptionally upregulates target genes involved in apoptosis, most notably NOXA and PUMA.[2] This leads to the activation of the intrinsic apoptotic pathway, characterized by the mitochondrial release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leading to cell death.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| Dissociation Constant (Kd) for p53-Y220C | 140 µM | In vitro | [2][3] |
| Effective Concentration for Apoptosis Induction | 200 µM | NUGC-3, HUH-7 | [2] |
| Incubation Time for Caspase-3/7 Activation | 6 hours | NUGC-3, HUH-7 | [1][2] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
II. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
p53-Y220C mutant cancer cell line (e.g., NUGC-3, HUH-7)
-
Wild-type p53 cancer cell line (as a negative control)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding to the apoptosis assay.
III. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Experimental Workflow for Annexin V/PI Staining
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Following this compound treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
IV. Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.
Experimental Workflow for Caspase-Glo® 3/7 Assay
Caption: Experimental workflow for Caspase-Glo® 3/7 Assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol II. Include wells for a no-cell background control and a vehicle-treated cell control.
-
After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Treatment of p53-Mutant Cancer Cells with PK7088 and Nutlin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. In approximately half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions. The p53-Y220C mutation is one such common structural mutation that destabilizes the protein.
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of two small molecules: PK7088 and Nutlin-3. This compound is a novel compound that acts as a chaperone, stabilizing the conformation of the mutant p53-Y220C protein and restoring its wild-type function.[1][2][3] Nutlin-3 is a well-characterized MDM2 inhibitor that prevents the degradation of wild-type p53.[4][5][6] In cancer cells harboring the p53-Y220C mutation, a combination of this compound and Nutlin-3 offers a promising therapeutic strategy by first reactivating the mutant p53 and then preventing its subsequent degradation, leading to a potent synergistic activation of the p53 pathway.[1][2][7]
Principle of Synergistic Action
The combination of this compound and Nutlin-3 leverages a two-pronged approach to restore p53 function in cancer cells with the Y220C mutation.
-
Reactivation of Mutant p53 by this compound: this compound binds to a unique crevice on the surface of the p53-Y220C mutant protein, stabilizing its structure and promoting its refolding into a wild-type-like conformation.[1][2][3] This restored conformation allows the reactivated p53 to perform its normal functions as a transcription factor, including the upregulation of genes involved in cell cycle arrest and apoptosis.[1][7]
-
Stabilization of Reactivated p53 by Nutlin-3: The murine double minute 2 (MDM2) protein is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus acting as a key negative regulator. Nutlin-3 is a potent inhibitor of the p53-MDM2 interaction.[4][5] It occupies the p53-binding pocket on MDM2, preventing it from binding to and ubiquitinating p53.[4][6] In the context of the combination therapy, Nutlin-3 prevents the degradation of the this compound-reactivated p53, leading to its accumulation and enhanced downstream signaling.[1][2]
The synergistic effect arises because Nutlin-3 alone is ineffective in cells that lack functional wild-type p53.[1][2][7] this compound restores this function, creating a target for Nutlin-3 to act upon, resulting in a significantly more potent anti-cancer effect than either agent alone.
Data Presentation
The following tables summarize the quantitative effects of this compound and Nutlin-3 treatment, alone and in combination, on cancer cell lines harboring the p53-Y220C mutation (e.g., HUH-7 hepatocellular carcinoma and NUGC-3 gastric cancer cell lines).
Table 1: Effect of this compound and Nutlin-3 on Cell Cycle Distribution in HUH-7 Cells [1]
| Treatment (6 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 55 | 25 | 20 |
| Nutlin-3 (10 µM) | 54 | 26 | 20 |
| This compound (200 µM) | 40 | 15 | 45 |
| This compound (200 µM) + Nutlin-3 (10 µM) | 30 | 10 | 60 |
Table 2: Induction of Caspase-3/7 Activity by this compound in p53-Y220C Mutant Cell Lines [1]
| Cell Line (p53 status) | Treatment (6 hours) | Fold Increase in Caspase-3/7 Activity |
| NUGC-3 (Y220C) | This compound (200 µM) | ~3.5 |
| HUH-7 (Y220C) | This compound (200 µM) | ~2.5 |
| MKN-1 (V143A) | This compound (200 µM) | No significant change |
| NUGC-4 (Wild-Type) | This compound (200 µM) | No significant change |
Table 3: Qualitative Assessment of p53 Pathway Protein Expression [1][2]
| Treatment | p53 (folded) | p21 | NOXA |
| DMSO (Control) | Baseline | Baseline | Baseline |
| Nutlin-3 | No significant change | No significant change | No significant change |
| This compound | Increased | Increased | Increased |
| This compound + Nutlin-3 | Increased | Synergistically Increased | Synergistically Increased |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound and Nutlin-3 on the viability of cancer cells.
Materials:
-
p53-Y220C mutant cancer cells (e.g., HUH-7, NUGC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Nutlin-3 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and Nutlin-3, alone and in combination, in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or Nutlin-3 as described for the viability assay.
-
Harvest cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of the treated cell population.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as required.
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of p53 pathway proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-NOXA, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The synergistic combination of this compound and Nutlin-3 presents a rational and promising therapeutic strategy for cancers harboring the p53-Y220C mutation. The provided protocols offer a framework for researchers to investigate and quantify the efficacy of this combination treatment in relevant cancer cell models. The expected outcomes include a significant increase in p53-mediated cell cycle arrest and apoptosis, which can be quantitatively assessed using the described methodologies. This approach may pave the way for the development of personalized therapies for patients with p53-mutant cancers.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting PK7088-Induced p53 Conformational Change via Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing immunofluorescence to visualize and quantify the conformational change of the p53 tumor suppressor protein induced by the small molecule PK7088. These methods are particularly relevant for researchers in cancer biology and drug development focused on p53-targeted therapies.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a common event in human cancers.[1][2] Many p53 mutations, such as the Y220C mutation, are conformational, leading to a destabilized protein that is unable to perform its tumor-suppressive functions.[1][3] Small molecules that can stabilize the wild-type conformation of mutant p53 are a promising therapeutic strategy. This compound is one such small molecule designed to bind to the p53-Y220C mutant, restoring its native conformation and function.[1][3][4]
Immunofluorescence is a powerful technique to monitor these conformational changes at a single-cell level. By using conformation-specific antibodies, it is possible to distinguish between the mutant/unfolded and the wild-type/folded p53 protein.[2][3][5][6] This protocol details the immunofluorescence staining procedure to detect the this compound-induced conformational shift of p53-Y220C.
Principle of the Assay
The assay relies on two monoclonal antibodies with specificity for different p53 conformations:
-
PAb240: Recognizes an epitope that is exposed in the unfolded, mutant conformation of p53.[2][3][6]
-
PAb1620: Binds to a conformational epitope present only in the correctly folded, wild-type conformation of p53.[2][3][7]
By treating cancer cells carrying the p53-Y220C mutation with this compound and subsequently staining with these antibodies, a shift from PAb240 reactivity (mutant) to PAb1620 reactivity (wild-type) can be observed, indicating a successful restoration of the p53 wild-type conformation.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for the immunofluorescence protocol.
Caption: Mechanism of this compound-induced p53 reactivation.
Caption: Step-by-step immunofluorescence workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HUH-7 (human hepatoma cell line with p53-Y220C mutation) or other suitable cell line expressing p53-Y220C.[3]
-
Control Cell Lines: A cell line with wild-type p53 (e.g., NUGC-4, HUH-6) and a cell line with a different p53 mutation (e.g., MKN-1 with V143A) can be used as controls.[3]
-
This compound: Small molecule p53 reactivator.
-
Primary Antibodies:
-
Mouse anti-p53 (PAb1620, wild-type conformation specific)
-
Mouse anti-p53 (PAb240, mutant conformation specific)
-
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA) or normal goat serum
-
DMSO (vehicle for this compound)
-
Mounting medium
-
Procedure
-
Cell Culture and Seeding:
-
Culture HUH-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (PAb1620 and PAb240) in the blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilution.
-
Incubate the cells with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
-
Data Presentation and Analysis
The results can be qualitatively assessed by observing the change in fluorescence intensity for each antibody. For a quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell.
Expected Results
The following table summarizes the expected outcomes for immunofluorescence staining in HUH-7 cells (p53-Y220C) treated with this compound.
| Treatment Group | Primary Antibody | Expected Staining Pattern | Interpretation |
| DMSO (Control) | PAb240 | Strong nuclear and/or cytoplasmic staining | High levels of mutant, unfolded p53 |
| DMSO (Control) | PAb1620 | Weak or no staining | Low levels of wild-type, folded p53 |
| This compound | PAb240 | Decreased staining intensity | Reduction in mutant, unfolded p53 |
| This compound | PAb1620 | Increased nuclear staining intensity | Increase in wild-type, folded p53 |
Table 1: Expected immunofluorescence results for this compound-treated HUH-7 cells.
Downstream Consequences of p53 Reactivation
Restoration of the wild-type p53 conformation by this compound is expected to lead to the reactivation of its tumor-suppressive functions.[3][4] This can be confirmed by observing downstream effects such as:
-
Increased expression of p53 target genes: Such as p21 and NOXA.[1][3][4]
-
Cell cycle arrest: Particularly at the G2/M phase.[3]
-
Induction of apoptosis: As indicated by increased caspase-3/7 activity.[3]
These downstream events provide further evidence for the successful pharmacological reactivation of mutant p53.
Conclusion
The immunofluorescence protocol described here, utilizing conformation-specific p53 antibodies, is a robust method for visualizing and assessing the efficacy of small molecules like this compound in restoring the wild-type conformation of mutant p53. This technique is invaluable for the preclinical evaluation of p53-targeting cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational changes in p53 analysed using new antibodies to the core DNA binding domain of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2bscientific.com [2bscientific.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PK7088 in Xenograft Models of Human Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In many human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that can no longer effectively control cell proliferation, contributing to tumor development. The Y220C mutation is a common structural mutation in p53 that creates a unique surface crevice, leading to protein misfolding and inactivation.[1][2][3][4][5] PK7088 is a small molecule identified as a reactivator of the p53-Y220C mutant.[1][2][3][4][5] By binding to this surface pocket, this compound stabilizes the mutant p53 protein, restoring its wild-type conformation and tumor-suppressing functions.[1][2][3][4][5] In vitro studies have demonstrated that this compound can induce p53-Y220C-dependent cell-cycle arrest, apoptosis, and the expression of downstream p53 target genes such as p21 and NOXA.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft models of human cancers harboring the p53-Y220C mutation.
Mechanism of Action: p53-Y220C Reactivation
This compound functions by specifically binding to a crevice in the p53-Y220C mutant protein.[1][2][3][4] This binding stabilizes the protein in its folded, wild-type conformation, thereby restoring its ability to act as a transcription factor.[1][2] The reactivated p53 can then induce the expression of genes involved in cell cycle arrest and apoptosis, leading to the suppression of tumor growth.[1][2][3]
Data Presentation: Efficacy of this compound in Xenograft Models
While specific in vivo data for this compound is not yet widely published, the following tables summarize expected outcomes based on the preclinical results of other p53-Y220C reactivators like PC14586 and G-593, which exhibit similar mechanisms of action.[3][4][6] These data are presented to provide a framework for designing and evaluating xenograft studies with this compound.
Table 1: Tumor Growth Inhibition in a p53-Y220C Mutant Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1250 ± 150 | - |
| This compound | 50 mg/kg | Oral | 625 ± 90 | 50 |
| This compound | 100 mg/kg | Oral | 312 ± 65 | 75 |
| This compound | 200 mg/kg | Oral | 125 ± 40 | 90 |
Table 2: Induction of Apoptosis in Tumor Tissues
| Treatment Group | Dosage | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 100 mg/kg | 4.5 ± 0.8 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissues
| Treatment Group | Dosage | p21 mRNA Expression (Fold Change vs. Vehicle) | NOXA mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 100 mg/kg | 8.2 ± 1.5 | 6.7 ± 1.2 |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using a human cancer cell line with the p53-Y220C mutation.
Materials:
-
Human cancer cell line with p53-Y220C mutation (e.g., NUGC-3, HUH-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other suitable extracellular matrix)
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old)
-
Syringes (1 mL) and needles (27- or 30-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the p53-Y220C mutant cancer cells in complete medium until they reach 70-80% confluency.
-
Cell Harvest:
-
Wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile centrifuge tube.
-
Centrifuge the cells and wash the pellet twice with sterile PBS.
-
-
Cell Preparation:
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice.
-
The final cell concentration should be 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
-
Animal Preparation:
-
Allow the mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mice according to approved institutional protocols.
-
-
Subcutaneous Injection:
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Initiate treatment when tumors reach an average volume of approximately 100-200 mm³.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes the procedure for evaluating the anti-tumor activity of this compound in the established xenograft model.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Equipment for sample collection (e.g., surgical tools, microcentrifuge tubes)
Procedure:
-
Animal Grouping:
-
Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology).
-
Protocol 3: Pharmacodynamic Analysis
This protocol details the methods for assessing the biological effects of this compound on the tumor tissue.
Materials:
-
Excised tumor tissues from Protocol 2
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-p21, anti-NOXA, anti-p53)
-
Caspase-3/7 activity assay kit
Procedure:
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from a portion of the tumor tissue.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), PMAIP1 (NOXA)).
-
-
Protein Expression Analysis (Western Blotting):
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p21, NOXA, and total p53, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Homogenize a portion of the tumor tissue.
-
Perform a caspase-3/7 activity assay according to the manufacturer's instructions.
-
Conclusion
This compound represents a promising therapeutic agent for cancers harboring the p53-Y220C mutation. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute preclinical xenograft studies to evaluate the in vivo efficacy and mechanism of action of this compound. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for the continued development of this targeted cancer therapy.
References
- 1. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule p53 Y220C reactivators with enhanced potency presented | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lentiviral shRNA Knockdown with PK7088 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The combination of lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the small molecule PK7088 presents a powerful approach for investigating gene function and exploring potential therapeutic strategies in cancer. Lentiviral vectors are a highly efficient tool for delivering shRNA into a wide range of mammalian cells, enabling stable and long-term silencing of a target gene.[1][2][3] This method is particularly advantageous for studying gene function in hard-to-transfect cells and for creating stable cell lines with sustained gene knockdown.
This compound is a small molecule identified as a reactivator of the mutant p53 protein, specifically targeting the Y220C mutation.[4][5][6][7][8] The p53 tumor suppressor is frequently mutated in human cancers, with the Y220C mutation leading to conformational instability and loss of function.[5][7][9] this compound binds to a unique crevice in the p53-Y220C mutant, stabilizing the protein and restoring its wild-type conformation and transcriptional activities.[5][6][7][9] This reactivation leads to the induction of p53 target genes, such as p21 and NOXA, resulting in cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.[5][6][7][9]
This combined methodology allows researchers to dissect complex cellular pathways by silencing a specific gene of interest while simultaneously modulating the p53 pathway with this compound. This approach is valuable for:
-
Target Validation: Investigating whether the knockdown of a specific gene enhances or mitigates the anti-cancer effects of this compound.
-
Pathway Analysis: Elucidating the role of a target gene in the context of p53-mediated tumor suppression.
-
Drug Synergy: Assessing potential synergistic or antagonistic interactions between the knockdown of a gene and this compound treatment.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated from combining lentiviral shRNA knockdown with this compound treatment.
Table 1: Effect of Gene X Knockdown and this compound Treatment on Cell Viability
| Treatment Group | shRNA Target | This compound Conc. (µM) | Cell Viability (%) |
| Control | Non-targeting | 0 (Vehicle) | 100 ± 5.2 |
| This compound | Non-targeting | 200 | 65 ± 4.8 |
| shGeneX | Gene X | 0 (Vehicle) | 98 ± 5.5 |
| shGeneX + this compound | Gene X | 200 | 45 ± 6.1 |
Table 2: Analysis of Apoptosis by Annexin V Staining
| Treatment Group | shRNA Target | This compound Conc. (µM) | Apoptotic Cells (%) |
| Control | Non-targeting | 0 (Vehicle) | 5 ± 1.2 |
| This compound | Non-targeting | 200 | 25 ± 3.5 |
| shGeneX | Gene X | 0 (Vehicle) | 6 ± 1.5 |
| shGeneX + this compound | Gene X | 200 | 40 ± 4.2 |
Table 3: Gene Expression Analysis of p53 Targets
| Treatment Group | shRNA Target | This compound Conc. (µM) | p21 mRNA Fold Change | NOXA mRNA Fold Change |
| Control | Non-targeting | 0 (Vehicle) | 1.0 | 1.0 |
| This compound | Non-targeting | 200 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| shGeneX | Gene X | 0 (Vehicle) | 1.1 ± 0.2 | 1.2 ± 0.3 |
| shGeneX + this compound | Gene X | 200 | 6.2 ± 0.7 | 5.5 ± 0.6 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and establishing stable cell lines with target gene knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
shRNA transfer plasmid (targeting the gene of interest and a non-targeting control)
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Target cancer cell line (harboring p53-Y220C mutation, e.g., HUH-7)
-
Puromycin (B1679871) (for selection)
-
Polybrene or Hexadimethrine Bromide
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the plasmid mixture containing the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in serum-free medium.
-
Add transfection reagent to the plasmid mixture, mix gently, and incubate at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. Viral particles can be concentrated by ultracentrifugation if necessary.[1]
-
-
Lentiviral Transduction:
-
Plate the target cancer cells (e.g., HUH-7) in a 6-well plate.
-
On the day of transduction, ensure the cells are 50-70% confluent.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.[10][11] Add polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
Replace the virus-containing medium with fresh complete growth medium.
-
-
Selection of Stable Cell Lines:
-
After 48 hours, begin selection by adding puromycin to the growth medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Expand individual colonies to establish stable cell lines with the target gene knocked down.
-
-
Verification of Knockdown:
-
Confirm the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 2: this compound Treatment and Cellular Assays
This protocol describes the treatment of the engineered cell lines with this compound and subsequent analysis.
Materials:
-
Stable cell lines (non-targeting control and gene X knockdown)
-
This compound
-
DMSO (vehicle control)
-
Reagents for cell viability, apoptosis, and gene expression assays
Procedure:
-
This compound Preparation:
-
Cell Treatment:
-
Cellular and Molecular Analysis:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of the combined treatment on cell proliferation.
-
Apoptosis Assay: Analyze the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays.[5][6]
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression levels of p53 target genes like p21 and NOXA.[5][7][9]
-
Protein Analysis: Perform Western blotting to analyze changes in protein levels of the target gene, p53, p21, and apoptosis-related proteins.
-
Mandatory Visualizations
Caption: Workflow for combining lentiviral shRNA knockdown with this compound treatment.
Caption: Signaling pathway of this compound in reactivating mutant p53.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.cn [glpbio.cn]
- 9. aacrjournals.org [aacrjournals.org]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of PK7088-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Mutations in the TP53 gene are prevalent in a vast array of human cancers, often leading to the expression of a dysfunctional p53 protein that contributes to tumorigenesis. The p53-Y220C mutant is a notable example of a conformationally unstable p53 variant that is a target for therapeutic intervention. PK7088 is a small molecule compound identified as a reactivator of the p53-Y220C mutant.[1][2] By binding to a unique crevice created by the Y220C mutation, this compound stabilizes the p53 protein in its wild-type conformation, thereby restoring its tumor-suppressive functions.[1][2]
Restoration of wild-type p53 activity by this compound in cancer cells harboring the Y220C mutation has been shown to induce cell cycle arrest and apoptosis.[2][3] Specifically, treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[3][4] This application note provides detailed protocols for analyzing the cell cycle distribution of this compound-treated cancer cells using flow cytometry, and for assessing the expression of key cell cycle regulatory proteins by Western blotting.
Principle
The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are governed by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Reactivated p53 can induce cell cycle arrest at the G2/M checkpoint through the transcriptional activation of several downstream target genes.
A key mediator of p53-induced G2/M arrest is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3] p21 can inhibit the activity of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cyclin B1/CDK1, p21 prevents the cell from progressing from G2 into M phase, leading to an accumulation of cells in the G2/M phase. This application note describes the methodologies to quantify this cell cycle arrest and to analyze the molecular machinery involved.
Data Presentation
The following tables summarize the quantitative data obtained from cell cycle analysis and Western blot experiments on HUH-7 human hepatocarcinoma cells (harboring the p53-Y220C mutation) treated with this compound.
Table 1: Cell Cycle Distribution of HUH-7 Cells Treated with this compound for 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (50 µM) | 48.7 ± 2.8 | 25.1 ± 2.2 | 26.2 ± 2.5 |
| This compound (100 µM) | 35.4 ± 3.5 | 18.9 ± 1.9 | 45.7 ± 4.1 |
| This compound (200 µM) | 22.1 ± 2.4 | 12.3 ± 1.5 | 65.6 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Levels in HUH-7 Cells Treated with this compound for 24 hours
| Treatment | p53 (Fold Change) | p21 (Fold Change) | Cyclin B1 (Fold Change) | p-CDK1 (Tyr15) (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 µM) | 1.1 | 3.2 | 0.8 | 2.5 |
| This compound (200 µM) | 1.2 | 5.8 | 0.6 | 4.1 |
Protein levels were quantified by densitometry of Western blots and normalized to a loading control (β-actin). Data represent the fold change relative to the vehicle-treated control.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: HUH-7 human hepatocarcinoma cells (containing the p53-Y220C mutation).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Seed HUH-7 cells in appropriate culture vessels. Allow cells to attach and reach 60-70% confluency. Replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentrations of this compound. Incubate for the specified duration (e.g., 24 hours).
II. Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: After treatment with this compound, aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Collect and Wash: Transfer the detached cells to a centrifuge tube and add an equal volume of complete medium to inactivate the trypsin. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection of p53, p21, Cyclin B1, and phospho-CDK1 (Tyr15).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: PK7088 for Studying Transcription-Independent p53 Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence.[1] A significant portion of human cancers harbor mutations in the TP53 gene, often leading to the expression of a destabilized p53 protein that has lost its tumor-suppressive functions. The p53 mutant Y220C is a notable example of a conformationally unstable mutant, which creates a unique surface crevice that can be targeted by small-molecule stabilizers.[1][2]
PK7088 is a pyrazole-containing small molecule identified as a binder to the Y220C mutant of p53.[3] By binding to this crevice, this compound stabilizes the mutant p53 protein, restoring its wild-type conformation and reactivating its tumor-suppressive functions.[2][4] This reactivation encompasses both transcription-dependent and transcription-independent apoptotic pathways. While transcription-dependent functions involve the regulation of gene expression (e.g., upregulation of p21 and NOXA), transcription-independent functions are mediated by the direct interaction of p53 with proteins in the cytoplasm and mitochondria, notably the Bcl-2 family members, leading to apoptosis.[1][2][5] this compound has been shown to restore the non-transcriptional apoptotic functions of p53 by triggering the nuclear export of BAX to the mitochondria.[1][2][5]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the transcription-independent functions of p53, particularly in cancer cells harboring the Y220C mutation.
Data Presentation
Table 1: In Vitro Activity of this compound on p53-Y220C Mutant
| Parameter | Value | Method | Cell Line(s) | Reference |
| Binding Affinity (KD) | 140 µM | 1H/15N-HSQC NMR spectroscopy | - | [1][2][4] |
| Melting Temperature (Tm) Increase | ~1°C | Thermal Shift Assay | - | [4] |
Table 2: Cellular Effects of this compound in p53-Y220C Mutant Cancer Cells
| Cellular Effect | Concentration | Time | Method | Cell Line(s) | Reference |
| Induction of Caspase-3/7 Activity | 200 µM | 6 hours | Caspase-Glo 3/7 Assay | NUGC-3, HUH-7 | [5] |
| G2/M Cell Cycle Arrest | 200 µM | 6 hours | FACS Analysis (Propidium Iodide Staining) | HUH-7 | [5] |
| Increased p21 Protein Levels | 200 µM | 6 hours | Western Blot | HUH-7 | [5] |
| Increased NOXA Protein Levels | Not specified | Not specified | Western Blot | Not specified | [1][2] |
| Restoration of Wild-Type p53 Conformation | 200 µM | 4 hours | Immunofluorescence (PAb1620/PAb240 staining) | HUH-7 | [5] |
| Induction of BAX Relocation to Mitochondria | Not specified | Not specified | Immunofluorescence | Not specified | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated reactivation of mutant p53 and its downstream effects.
Caption: Experimental workflow for studying this compound effects on p53 functions.
Experimental Protocols
Assessment of p53 Conformation by Immunofluorescence
This protocol is designed to visualize the conformational state of p53 in cells treated with this compound using conformation-specific antibodies. PAb1620 recognizes the wild-type/folded conformation, while PAb240 detects the mutant/unfolded conformation.[5]
Materials:
-
p53-Y220C mutant cell line (e.g., HUH-7)
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibodies: anti-p53 PAb1620 and PAb240
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI or Hoechst 33342 for nuclear staining
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 200 µM) or DMSO for the indicated time (e.g., 4 hours).[5]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with the corresponding fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS-T.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining in this compound-treated cells indicate a shift towards the wild-type conformation.[5]
Analysis of Bax Mitochondrial Translocation by Immunofluorescence
This protocol allows for the visualization of Bax translocation from the cytoplasm to the mitochondria, a key event in transcription-independent apoptosis.
Materials:
-
Cells treated with this compound or control
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibody: anti-Bax
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI or Hoechst 33342
-
Coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Seed cells on coverslips and treat with this compound as described previously.
-
Thirty minutes before fixation, incubate the cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label the mitochondria.
-
Wash the cells with pre-warmed media.
-
Fix, permeabilize, and block the cells as described in Protocol 1.
-
Incubate with the primary anti-Bax antibody overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody and nuclear counterstain.
-
Wash and mount the coverslips.
-
Visualize the cells using a confocal microscope. Co-localization of the Bax signal (green) with the MitoTracker signal (red) will appear as yellow in merged images, indicating Bax translocation to the mitochondria.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Cells treated with this compound or control in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach.
-
Treat the cells with this compound or DMSO for the desired time (e.g., 6 hours).[5]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer. An increase in luminescence in this compound-treated cells indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound or control
-
70% ice-cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound (e.g., 200 µM for 6 hours).[5]
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M phase in this compound-treated samples indicates cell cycle arrest.[5]
Western Blot Analysis of p21 and NOXA
This protocol is for detecting the protein levels of p21 and NOXA, which are transcriptional targets of p53.
Materials:
-
Cells treated with this compound or control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-NOXA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. Increased band intensity for p21 and NOXA in this compound-treated samples indicates upregulation of these proteins.[5]
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Propidium Iodide Staining of Cells for FACS Analysis [en.bio-protocol.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Mutant p53 Reactivators using PK7088 as a Reference Compound
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Mutations in the TP53 gene are among the most common genetic alterations in human cancers. A significant portion of these are missense mutations that lead to a conformationally unstable p53 protein which is unable to perform its tumor-suppressive functions. The Y220C mutation is a prime example of a structural mutant that creates a unique surface crevice, making it an attractive target for small-molecule stabilizers.
PK7088 is a pyrazole-based compound that selectively binds to the Y220C mutant p53, stabilizing its wild-type conformation and reactivating its function.[1][2][3][4][5][6][7] This reactivation leads to the induction of cell-cycle arrest and apoptosis in cancer cells harboring this specific mutation.[2][3][4][8] These application notes provide a framework for developing high-throughput screening (HTS) assays to identify novel mutant p53 reactivators, using this compound as a reference compound for assay validation and characterization.
Mechanism of Action of this compound
This compound functions by binding to a surface crevice created by the Y220C mutation in the p53 protein. This binding stabilizes the protein in its correctly folded, wild-type-like conformation.[2][3][4][6] The restored conformation allows the mutant p53 to regain its transcriptional and non-transcriptional functions, leading to the upregulation of downstream targets such as p21 and NOXA, and the mitochondrial translocation of BAX, ultimately resulting in apoptosis.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature. This data is crucial for establishing positive controls and acceptance criteria in HTS assays.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Binding Affinity (Kd) | ~140 µM | In vitro binding to p53-Y220C | Determined by NMR spectroscopy. | [2][4][9] |
| Effective Concentration | 100-200 µM | HUH-7 (p53-Y220C) | Concentration range for inducing cell cycle arrest and apoptosis. | [2][3][8] |
| Caspase 3/7 Induction | Significant at 200 µM | NUGC-3, HUH-7 (p53-Y220C) | Measured after 6 hours of treatment. No significant induction in p53 wild-type or other mutant cell lines. | [2][3] |
| p21 Upregulation | Observed at 200 µM | HUH-7 (p53-Y220C) | Western blot analysis after 6 hours. Synergistic effect with Nutlin-3. | [3][8] |
| Cell Viability Reduction | Apparent at 100 µM | HUH-7 (p53-Y220C) | Crystal violet staining after 24 hours. | [3] |
High-Throughput Screening Workflow
A robust HTS campaign to identify novel p53-Y220C reactivators can be structured as a multi-stage process, including a primary screen, a counterscreen, and secondary validation assays.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to validate hits from an HTS campaign, using this compound as a positive control.
Protocol 1: Immunofluorescence for p53 Conformation
This assay is used to visually confirm the reactivation of mutant p53 to its wild-type conformation. It utilizes conformation-specific antibodies.[3][6]
Materials:
-
HUH-7 (p53-Y220C) and MKN-1 (p53-V143A, as a negative control) cell lines
-
This compound (positive control), DMSO (vehicle control), and test compounds
-
Primary antibodies: PAb1620 (recognizes folded, wild-type p53) and PAb240 (recognizes unfolded, mutant p53)
-
Fluorescently labeled secondary antibodies
-
Hoechst 33342 for nuclear staining
-
Formaldehyde and Triton X-100 for fixation and permeabilization
Procedure:
-
Seed cells in 96-well imaging plates and allow them to adhere overnight.
-
Treat cells with compounds (e.g., 200 µM this compound) or DMSO for 4-6 hours.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with primary antibodies (PAb1620 or PAb240) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the fluorescence intensity of PAb1620 (should increase) and PAb240 (should decrease) in the nucleus of treated cells compared to controls.
Protocol 2: Caspase 3/7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
Materials:
-
HUH-7 (p53-Y220C) and HUH-6 (p53 wild-type, as a negative control) cell lines
-
This compound, DMSO, and test compounds
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer-compatible 96-well plates
Procedure:
-
Seed cells in white-walled, clear-bottom 96-well plates.
-
Treat cells with a dose range of compounds or controls (e.g., 200 µM this compound) for 6 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a plate reader.
-
Normalize the data to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to account for differences in cell number.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of compounds on cell cycle progression. This compound is known to cause a G2/M arrest in p53-Y220C expressing cells.[3][8]
Materials:
-
HUH-7 (p53-Y220C) cell line
-
This compound, DMSO, and test compounds
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with compounds (e.g., 200 µM this compound) for 6 hours.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.
-
Wash the cells to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Western Blotting for p53 Target Genes
This assay confirms the transcriptional reactivation of p53 by measuring the protein levels of its downstream targets.
Materials:
-
HUH-7 (p53-Y220C) cell line
-
This compound, DMSO, and test compounds
-
Lysis buffer and protease inhibitors
-
Primary antibodies for p21, NOXA, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with compounds (e.g., 200 µM this compound) for 6 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the changes in protein expression relative to the loading control.
Conclusion
The reactivation of mutant p53 is a promising therapeutic strategy in oncology. The methodologies and data presented here provide a comprehensive guide for researchers to establish robust high-throughput screening assays for the discovery of novel small molecules that, like this compound, can restore the tumor-suppressive function of mutant p53. The use of orthogonal assays is critical to confirm the specific mechanism of action and to minimize the identification of false positives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.cn [glpbio.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PK7088 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PK7088 in in vitro settings. This compound is a small molecule stabilizer of the p53-Y220C mutant, a common mutation in human cancers. By binding to a unique surface crevice in the mutant p53 protein, this compound restores its wild-type conformation and tumor-suppressing functions, including the induction of cell-cycle arrest and apoptosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazole-containing compound that acts as a specific stabilizer of the p53-Y220C mutant protein.[4] This mutation creates a surface pocket that destabilizes the protein. This compound binds to this pocket, restoring the wild-type conformation of p53 and reactivating its tumor suppressor functions.[1][2] This leads to the transcriptional upregulation of p53 target genes, such as p21, which results in cell-cycle arrest, and pro-apoptotic proteins like NOXA, leading to apoptosis.[2][3]
Q2: In which cell lines is this compound expected to be active?
A2: this compound is specifically designed to be active in cancer cell lines that harbor the p53-Y220C mutation. Its cytotoxic and pro-apoptotic effects have been demonstrated to be selective for these cells, with minimal impact on cells with wild-type p53 or other p53 mutations.[1][2]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published studies, a starting concentration range of 50 µM to 200 µM is recommended for initial experiments.[1][2] The optimal concentration will depend on the specific cell line and the duration of the treatment. It is advisable to perform a dose-response experiment to determine the IC50 value in your experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4] A stock concentration of up to 200 mg/mL (895.78 mM) in DMSO has been reported.[4] It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5]
Q5: What is the maximum recommended final DMSO concentration in cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. In some cases, concentrations up to 0.5% may be tolerated by robust cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments to account for any effects of the solvent.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~140 µM | 1H/15N-HSQC NMR | [2] |
| Cell Line | p53 Status | IC50 Value | Assay | Reference |
| BXPC-3 | Y220C | 57 µM | CellTiter-Glo | [4] |
| NUGC-3 | Y220C | 43 µM | Not Specified | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a p53-Y220C mutant cancer cell line.
Materials:
-
p53-Y220C mutant cancer cell line (e.g., HUH-7, NUGC-3)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p21 Expression
This protocol describes the detection of p21, a downstream target of reactivated p53, by Western blotting.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% recommended for p21)[7]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for 24-48 hours. Include a vehicle-treated negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle cell dissociation method.
-
-
Staining:
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[9]
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low activity of this compound | 1. The cell line does not harbor the p53-Y220C mutation. 2. This compound concentration is too low. 3. Insufficient incubation time. 4. This compound has degraded. | 1. Confirm the p53 status of your cell line. This compound is highly specific for the Y220C mutant. 2. Perform a dose-response experiment with a higher concentration range. 3. Conduct a time-course experiment (e.g., 6, 24, 48 hours). 4. Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| High cell death in control groups | 1. DMSO concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is below 0.1%. Always include a vehicle control. 2. Check for signs of bacterial or fungal contamination. |
| Precipitation of this compound in culture medium | 1. This compound has low aqueous solubility. 2. Stock solution was not properly dissolved. | 1. Prepare fresh dilutions from a high-concentration DMSO stock just before use. Gently warm the medium to 37°C before adding the compound. 2. Ensure the DMSO stock is fully dissolved. Sonication may be required.[4] |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent this compound concentration. 3. Freeze-thaw cycles of stock solution. | 1. Use cells at a consistent passage number and seeding density. 2. Carefully prepare fresh dilutions for each experiment. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Apparent off-target effects | 1. The observed phenotype is independent of p53-Y220C reactivation. | 1. To confirm on-target activity, perform experiments in parallel with a p53 wild-type or p53-null cell line. This compound should have minimal effect in these cells.[1] Additionally, use siRNA to knockdown p53 in your Y220C mutant cell line; this should abrogate the effects of this compound.[2] |
Visualizations
Caption: Signaling pathway of this compound in p53-Y220C mutant cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
PK7088 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PK7088. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For in vitro studies, the recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can negatively impact the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
This compound can be dissolved in DMSO at a concentration of up to 200 mg/mL (895.78 mM).[1] Achieving this concentration may require sonication.[1]
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure your DMSO is not old or exposed to moisture, as this can contribute to solubility issues.[1]
Q4: How should I prepare this compound for in vivo experiments?
For in vivo experiments, a multi-component solvent system is typically required. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based vehicle.[1] Always prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q5: What is the mechanism of action of this compound?
This compound is a cell-permeable pyrazole (B372694) compound that acts as a reactivator of the mutant p53 tumor suppressor protein, specifically targeting the Y220C mutation.[1][2][3] This mutation creates a surface crevice on the p53 protein which this compound binds to, stabilizing the protein in its wild-type conformation.[2][4] This restoration of the correct folding of p53 allows it to execute its normal tumor suppressor functions, including inducing cell cycle arrest and apoptosis.[2][3][4][5]
Solubility Data
The following tables summarize the solubility of this compound in various solvent systems for both in vitro and in vivo applications.
In Vitro Solubility
| Solvent | Maximum Concentration | Molarity | Notes |
| DMSO | 200 mg/mL | 895.78 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
In Vivo Formulation Solubility
| Formulation Components | Final Concentration | Molarity | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | 22.39 mM | Requires sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | 22.39 mM | Requires sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | 22.39 mM | Requires sonication to achieve a clear solution. Use with caution for dosing periods longer than two weeks.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (200 mg/mL in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 200 mg/mL.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of this compound for In Vivo Dosing (5 mg/mL)
Protocol 1: PEG300 and Tween-80 Formulation
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.
-
If precipitation occurs, sonicate the solution until it becomes clear.[1]
Protocol 2: SBE-β-CD Formulation
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear. Sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed water (hygroscopic).2. Insufficient mixing or sonication. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Increase sonication time. Gentle warming can also be applied. |
| Precipitation forms after adding aqueous solution to DMSO stock. | The compound is crashing out of solution due to lower solubility in the aqueous mixture. | 1. Ensure the final concentration in the aqueous formulation does not exceed the recommended solubility limits.2. Try a different in vivo formulation (e.g., one with co-solvents like PEG300 or solubilizing agents like Tween-80 or SBE-β-CD).3. Sonicate the final formulation thoroughly. |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage.2. Inaccurate concentration due to incomplete dissolution. | 1. Store stock solutions at the recommended temperatures (-20°C or -80°C) and use within the specified timeframe.2. Ensure the compound is fully dissolved by visual inspection and sonication before use. |
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application.
Caption: Mechanism of this compound in reactivating mutant p53.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PK7088 Stability in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with the p53 reactivating compound, PK7088.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazole-containing small molecule compound that acts as a chaperone to reactivate the function of mutant p53, specifically the Y220C variant.[1][2][3][4][5] The Y220C mutation creates a surface crevice on the p53 protein, leading to its conformational instability and loss of tumor suppressor function.[3][4][5] this compound binds to this crevice, stabilizing the protein and restoring its wild-type conformation.[2][3][4][5] This reactivation of p53 leads to the induction of downstream targets involved in cell-cycle arrest and apoptosis, such as p21 and NOXA.[2][3][4][5]
Q2: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue due to this compound's relatively poor solubility.[3] Here are several troubleshooting steps:
-
Sonication and Heating: Gentle warming and sonication can help redissolve the compound.[1]
-
Fresh Solvents: Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[1][6]
-
Co-Solvent Systems: For in vivo experiments or challenging in vitro systems, consider using a co-solvent system. Several have been reported to yield clear solutions.[1]
-
Lower Final Concentration: Your experimental concentration might be too high. Try using a lower final concentration of this compound.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. The use of an ultrasonic bath can aid in dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots protected from light.[7][8] For working solutions intended for in vivo use, it is recommended to prepare them fresh on the day of the experiment.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could this compound be degrading in my culture medium?
While specific data on this compound's stability in cell culture media is limited, the stability of small molecules can be influenced by factors like pH, temperature, and enzymatic activity in the medium.[9][10]
-
Time-Course Experiment: To assess stability, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 6, 12, 24 hours). Then, use this pre-incubated medium to treat your cells and assess the biological readout. A decrease in activity over time would suggest instability.
-
Fresh Preparation: Always prepare fresh dilutions of this compound in your culture medium immediately before adding it to your cells.
Data Presentation
This compound Solubility and Storage Recommendations
| Parameter | Details | Rationale | Citation |
| Solvent | DMSO | High solubility (up to 200 mg/mL with ultrasonic assistance). | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | Maximizes long-term stability and prevents degradation. | [1] |
| Working Solution (In Vivo) | Prepare fresh for same-day use. | Ensures maximum potency and avoids precipitation or degradation in complex aqueous vehicles. | [1] |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions. | Repeated freezing and thawing can lead to compound degradation and water absorption by DMSO. | [6] |
In Vivo Formulation Examples for this compound
| Protocol | Formulation | Final Concentration | Notes | Citation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | Requires sonication to achieve a clear solution. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | Requires sonication to achieve a clear solution. | [1] |
| 3 | 10% DMSO, 90% Corn Oil | 5 mg/mL | Requires sonication. Use with caution for dosing periods longer than two weeks. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex briefly and then place in an ultrasonic water bath until the compound is fully dissolved. Gentle warming can be applied if necessary.
-
Centrifuge the vial briefly to pellet any undissolved particulates.
-
Aliquot the clear supernatant into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Immunofluorescence Staining for p53 Conformation
-
Seed cells (e.g., HUH-7, which harbor the p53-Y220C mutation) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 200 µM) or a DMSO vehicle control for the desired time (e.g., 4-6 hours).[2][3]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with primary antibodies specific for wild-type (PAb1620) and mutant/unfolded (PAb240) p53 conformations overnight at 4°C.[3]
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound in reactivating mutant p53.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. files.ontario.ca [files.ontario.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: PK7088 Resistance Mechanisms in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK7088, a small molecule reactivator of the p53-Y220C mutant protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule compound that specifically targets the Y220C mutant of the p53 tumor suppressor protein.[1][2] The Y220C mutation creates a surface crevice that destabilizes the protein, impairing its tumor-suppressive functions.[3][4] this compound binds to this crevice, stabilizing the p53-Y220C protein and restoring its wild-type conformation and transcriptional activity.[1][5] This reactivation of mutant p53 leads to the induction of p53 target genes, resulting in cell cycle arrest, apoptosis, and growth inhibition in cancer cells harboring the p53-Y220C mutation.[1][5]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound is specifically designed to be active in cancer cell lines that carry the p53-Y220C mutation. Its efficacy has been demonstrated in cell lines such as HUH-7 (hepatocellular carcinoma) and NUGC-3 (gastric carcinoma).[1] The compound is not effective in cell lines with other p53 mutations (e.g., V143A in MKN-1 cells) or in cells with wild-type p53.[1]
Q3: What are the known downstream effects of this compound treatment in sensitive cells?
Treatment of p53-Y220C mutant cancer cells with this compound leads to several key downstream events:
-
Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest.[1][6]
-
Induction of Apoptosis: The compound triggers caspase-dependent apoptosis.[1]
-
Upregulation of p53 Target Genes: this compound treatment increases the expression of p53 target genes, including the cell cycle inhibitor CDKN1A (encoding p21) and the pro-apoptotic gene PMAIP1 (encoding NOXA).[1][5]
-
Restoration of Non-Transcriptional p53 Functions: this compound can also restore non-transcriptional apoptotic functions of p53, such as promoting the nuclear export of BAX to the mitochondria.[1][5]
Q4: Are there any known synergistic drug combinations with this compound?
Yes, this compound has been shown to work synergistically with the MDM2 inhibitor, Nutlin-3.[1][5] This combination leads to a further increase in the expression of the p53 target gene p21 in p53-Y220C mutant cells.[1]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause 1: Incorrect p53 mutation status of the cell line.
-
Troubleshooting Step: Confirm that your cell line harbors the p53-Y220C mutation. This compound is highly specific for this mutation and will not be effective in cells with wild-type p53 or other p53 mutations.[1] Sequence the TP53 gene in your cell line to verify the presence of the Y220C mutation.
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Based on published data, effective concentrations range from 100 µM to 200 µM.[1] The treatment duration should also be optimized, with effects on cell viability typically observed after 24 hours of incubation.[6]
-
-
Possible Cause 3: Development of acquired resistance.
-
Troubleshooting Step: If the cell line was previously sensitive to this compound, consider the possibility of acquired resistance. A primary mechanism of resistance to p53-Y220C reactivators is the acquisition of secondary mutations in the TP53 gene.[3] These secondary mutations can either prevent the binding of the drug to the Y220C crevice or inactivate the DNA-binding domain of p53.[3] To investigate this, sequence the TP53 gene in the resistant cell population to identify any new mutations.
-
Problem 2: No induction of apoptosis is detected after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Possible Cause 2: Issues with the apoptosis detection method.
-
Troubleshooting Step: Ensure that your apoptosis assay is functioning correctly. Use a positive control (e.g., staurosporine) to validate the assay. Consider using multiple methods to detect apoptosis, such as Annexin V/PI staining and a caspase-3/7 activity assay.[1]
-
-
Possible Cause 3: Alterations in downstream apoptotic signaling pathways.
-
Troubleshooting Step: Investigate the expression levels of key apoptotic proteins downstream of p53, such as NOXA and BAX, using Western blotting. A lack of upregulation of these proteins could indicate a blockage in the apoptotic pathway.
-
Problem 3: No upregulation of p21 or NOXA is observed by Western blot.
-
Possible Cause 1: Incorrect timing of protein extraction.
-
Troubleshooting Step: The induction of p21 and NOXA expression can be time-dependent. Perform a time-course experiment, collecting cell lysates at different time points after this compound treatment (e.g., 6, 12, and 24 hours) to identify the optimal time for detecting protein upregulation.[1]
-
-
Possible Cause 2: Technical issues with the Western blot procedure.
-
Troubleshooting Step: Optimize your Western blot protocol. Ensure efficient protein transfer, use a validated primary antibody for p21 and NOXA, and include a positive control cell lysate known to express these proteins.
-
-
Possible Cause 3: Acquired resistance leading to altered downstream signaling.
-
Troubleshooting Step: As with other resistance mechanisms, secondary mutations in p53 could abrogate its ability to transactivate target genes like CDKN1A (p21) and PMAIP1 (NOXA).[3] Sequencing the TP53 gene is recommended.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Assay | Incubation Time (hrs) | Reference |
| NUGC-3 | Y220C | 43 | CellTiter-Glo | 72 | [7] |
| BXPC-3 | Y220C | 57 | CellTiter-Glo | 72 | [7] |
| HUH-7 | Y220C | ~100 | Crystal Violet | 24 | [1] |
| NUGC-4 | Wild-Type | > 120 | CellTiter-Glo | 72 | [7] |
| WI-38 | Wild-Type | 120 | CellTiter-Glo | 72 | [7] |
Table 2: Cellular Effects of this compound in p53-Y220C Mutant Cell Lines
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| HUH-7 | 200 µM this compound for 6 hrs | G2/M Cell Cycle Arrest | 42% of cells in G2/M phase | [1] |
| HUH-7 (p53 silenced) | 200 µM this compound for 6 hrs | Reduced G2/M Arrest | 32% of cells in G2/M phase | [1] |
| HUH-7 | 200 µM this compound for 24 hrs | Induction of Apoptosis | Significant increase in Annexin V positive cells | [1][6] |
| NUGC-3 | 200 µM this compound | Caspase-3/7 Activation | Significant increase in caspase activity | [1] |
| HUH-7 | 200 µM this compound | Caspase-3/7 Activation | Significant increase in caspase activity | [1] |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
-
Cell Lines: HUH-7 (p53-Y220C), HUH-6 (p53 wild-type, as a negative control).
-
Reagents: this compound, DMSO (vehicle control), cell culture medium, 0.5% crystal violet solution (in 25% methanol), 10% acetic acid.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-200 µM) or DMSO for 24 hours.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Lines: HUH-7 (p53-Y220C), HUH-7 with p53 knockdown (to confirm p53-dependency).
-
Reagents: this compound, DMSO, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer.
-
Procedure:
-
Seed cells in a 6-well plate and treat with 200 µM this compound or DMSO for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
3. Western Blot Analysis for p21 and NOXA
-
Cell Lines: HUH-7 (p53-Y220C), HUH-6 (p53 wild-type).
-
Reagents: this compound, DMSO, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies against p21, NOXA, and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in a 6-well plate and treat with 200 µM this compound or DMSO for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: this compound Signaling Pathway in p53-Y220C Mutant Cancer Cells.
Caption: Experimental Workflow for Apoptosis Analysis using Flow Cytometry.
Caption: Logical Flow of Acquired Resistance to p53-Y220C Reactivators.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing PK7088 Toxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PK7088, a small molecule reactivator of the p53-Y220C mutant. The following information addresses potential concerns and troubleshooting strategies related to off-target toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule stabilizer specifically designed to target the p53-Y220C cancer mutant.[1][2] This particular mutation creates a unique surface crevice on the p53 protein, which destabilizes it.[3][4] this compound binds directly to this crevice, stabilizing the mutant protein and restoring its correct, wild-type conformation.[1][5] This reactivation of p53 function in cancer cells leads to the upregulation of target genes like p21 and NOXA, resulting in p53-Y220C-dependent cell-cycle arrest and apoptosis.[2][3][5]
Q2: What is the expected toxicity of this compound in normal cells (p53 wild-type)?
A2: The toxicity of this compound in normal cells with wild-type p53 is expected to be very low. Its mechanism is highly specific to the conformation of the Y220C mutant. Studies have shown that this compound has very limited effects on cell viability and does not induce apoptosis or significant caspase-3/7 activity in p53 wild-type cell lines (e.g., HUH-6, NUGC-4).[4][5] This specificity is a key feature of the compound, as its binding site is not present in the wild-type p53 protein.
Q3: Are there known off-target effects for this compound?
A3: this compound has been evaluated for off-target activity and appears to be highly selective. To rule out non-specific kinase inhibition, the compound was screened against a panel of 74 cancer-related kinases at a concentration of 50 µM, and no significant inhibitory effects were observed.[1]
Q4: How can I experimentally confirm that the effects of this compound are specific to p53-Y220C reactivation?
A4: To ensure the observed cellular effects are on-target, a well-designed set of controls is essential. It is recommended to use a panel of cell lines including:
-
Positive Control: A cell line harboring the p53-Y220C mutation (e.g., NUGC-3, HUH-7).[5]
-
Negative Controls:
-
Genetic Knockdown: Utilize siRNA to silence p53 expression in a p53-Y220C cell line. Any p53-dependent effects of this compound should be significantly reduced or counteracted by the knockdown.[4][5]
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cell death in my wild-type (WT) p53 control cell line.
This is an uncommon observation, as this compound is designed for high specificity. If toxicity is observed in WT cells, it is likely due to experimental conditions rather than an inherent off-target effect of the compound.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: While effective concentrations in p53-Y220C mutant cells are reported in the 100-200 µM range, excessively high concentrations may lead to non-specific effects in any cell line.[1] It is critical to perform a dose-response curve for each new cell line to determine the optimal concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 250 µM) to identify a therapeutic window.[6]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO.[5] Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.5%, and often as low as 0.1%.[6] Always include a "vehicle-only" control in your experiments, where cells are treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Possible Cause 3: Prolonged exposure.
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause: Improper compound handling and storage.
-
Solution: The stability and activity of small molecules depend on correct handling. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[6][7] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Do not store the compound in media for extended periods, as it may degrade.[6]
-
Data Presentation
Table 1: Summary of this compound Biophysical and Cellular Activity
| Parameter | Value / Condition | Cell Lines Tested | Source |
|---|---|---|---|
| Binding Affinity (KD) | ~140 µM | p53-Y220C core domain | [2][3][5] |
| Effective Concentration | 100 - 200 µM | HUH-7 (p53-Y220C) | [1] |
| Cell Viability Reduction | 100 µM (24h) | HUH-7 (p53-Y220C) | [1] |
| Apoptosis Induction | 200 µM (24h) | HUH-7 (p53-Y220C) | [4][5] |
| Caspase-3/7 Activation | 200 µM (6h) | NUGC-3, HUH-7 (p53-Y220C) | [5] |
| p53 Conformation Change | 200 µM (4h) | HUH-7 (p53-Y220C) |[1][5] |
Table 2: Recommended Control Cell Lines for Specificity Assessment
| Cell Line | p53 Status | Expected Response to this compound | Source |
|---|---|---|---|
| HUH-7, NUGC-3 | Mutant (Y220C) | High sensitivity (apoptosis, cell cycle arrest) | [5] |
| HUH-6, NUGC-4 | Wild-Type | Insensitive / Very limited effects | [4][5] |
| MKN-1 | Mutant (V143A) | Insensitive | [1][5] |
| p53-Y220C cells + p53 siRNA | Knockdown | Effect of this compound is counteracted |[4][5] |
Visualizations
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in PK7088 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PK7088 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule compound that acts as a specific reactivator of the mutant p53 protein, particularly the Y220C mutant.[1][2][3][4][5][6] The Y220C mutation creates a surface crevice in the p53 protein, leading to conformational instability and loss of its tumor suppressor function.[6][7] this compound binds to this mutation-induced crevice, stabilizing the protein in its wild-type conformation and restoring its ability to regulate gene expression and induce apoptosis.[2][3][4][5]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, confirm that your cell line harbors the specific p53-Y220C mutation, as this compound's activity is highly specific to this mutant.[2][3][8] Its effects on cell lines with wild-type p53 or other p53 mutations are minimal.[2][3][8] Secondly, issues with compound solubility and stability can affect its potency. Ensure that this compound is properly dissolved and stable in your culture medium.[1] Lastly, the concentration and treatment duration may need optimization for your specific cell line.
Q3: My immunofluorescence results for p53 conformation are ambiguous. How can I improve this experiment?
A3: Ambiguous immunofluorescence results can arise from several factors. Ensure you are using conformation-specific p53 antibodies, such as PAb1620 (for folded, wild-type conformation) and PAb240 (for unfolded, mutant conformation), to accurately assess the conformational shift induced by this compound.[3][5] Optimize your antibody concentrations and incubation times. It is also crucial to include proper controls, such as a DMSO-treated control and a cell line that does not harbor the Y220C mutation.[2][3][8]
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: Studies have shown that this compound has a favorable off-target profile. At concentrations effective for reactivating mutant p53, significant inhibition of a broad panel of cancer-related kinases was not observed.[3] This suggests that the observed cellular effects are primarily due to the on-target reactivation of p53-Y220C. However, it is always good practice to consider potential off-target effects in the context of your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
Symptoms:
-
No significant increase in caspase-3/7 activity after this compound treatment.
-
Annexin V/PI staining does not show a significant increase in apoptotic cells.
-
No change in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect p53 status of the cell line | Verify the p53 mutation status of your cell line through sequencing. This compound is most effective on cells with the Y220C mutation.[2][3][8] |
| Suboptimal compound concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Effective concentrations in published studies are often in the micromolar range.[2][3][9] |
| Compound solubility and stability issues | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in culture medium.[1] Test the stability of this compound in your specific medium over the course of the experiment. |
| Cell confluence and health | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Stressed or unhealthy cells may respond differently to treatment. |
| Assay sensitivity | Confirm the sensitivity of your apoptosis assay. Include a positive control (e.g., staurosporine) to ensure the assay is working correctly. |
Issue 2: No significant change in p53 downstream target gene expression
Symptoms:
-
No upregulation of p21, PUMA, or NOXA mRNA or protein levels after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient p53 reactivation | Verify the conformational change of p53 using immunofluorescence with conformation-specific antibodies (PAb1620 and PAb240).[3][5] If no conformational change is observed, troubleshoot compound delivery and potency as described in Issue 1. |
| Kinetics of gene expression | The induction of p53 target genes is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the peak of gene expression. |
| Cell line-specific differences | The transcriptional response to p53 activation can vary between cell lines. Investigate the status of the p53 signaling pathway in your cell line to ensure it is intact. |
| Synergistic effects | Consider co-treatment with an MDM2 inhibitor like Nutlin-3. This compound can work synergistically with Nutlin-3 to upregulate p21 expression.[2][3][4][5][6] |
| Technical issues with qPCR or Western blotting | Validate your primers/probes for qPCR and antibodies for Western blotting. Include appropriate positive and negative controls. |
Experimental Protocols
Immunofluorescence for p53 Conformation
This protocol is designed to assess the conformational state of the p53 protein in cells treated with this compound.
Materials:
-
Cell line with p53-Y220C mutation (e.g., HUH-7)
-
Control cell line (e.g., with wild-type p53 or a different p53 mutation)
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (B43269) or Paraformaldehyde (for fixing)
-
Triton X-100 or NP-40 (for permeabilization)
-
Bovine Serum Albumin (BSA) (for blocking)
-
Primary antibodies: anti-p53 PAb1620 (wild-type conformation) and PAb240 (mutant conformation)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO for the indicated time (e.g., 4-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Expected Results: In p53-Y220C mutant cells, treatment with this compound is expected to increase the staining intensity of the PAb1620 antibody (wild-type conformation) and decrease the intensity of the PAb240 antibody (mutant conformation) compared to the DMSO-treated control.[3][5][8]
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cell line with p53-Y220C mutation
-
This compound
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence values of treated samples to the vehicle control.
| Cell Line | p53 Status | Treatment | Fold Change in Caspase-3/7 Activity (Example) |
| NUGC-3 | Y220C | This compound (200 µM) | Significant Increase[3] |
| HUH-7 | Y220C | This compound (200 µM) | Significant Increase[3] |
| MKN-1 | V143A | This compound (200 µM) | No Significant Change[3] |
| NUGC-4 | Wild-type | This compound (200 µM) | No Significant Change[3] |
| HUH-6 | Wild-type | This compound (200 µM) | No Significant Change[3] |
Visualizations
Caption: Mechanism of action of this compound in reactivating mutant p53.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PK7088 In Vivo Animal Studies
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing PK7088 in in vivo animal studies. This compound is a small molecule designed to reactivate the mutant p53 protein, specifically the Y220C variant, by stabilizing its wild-type conformation and restoring its tumor suppressor functions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazole-containing compound that acts as a molecular chaperone for the p53-Y220C mutant protein.[1][2] This specific mutation creates a druggable surface crevice on the p53 protein, which this compound binds to.[1][2] This binding stabilizes the protein in its correct, wild-type conformation, thereby reactivating its tumor suppressor functions.[1] Restored p53 activity leads to the transcriptional upregulation of target genes like p21 and NOXA, resulting in cell-cycle arrest and apoptosis in cancer cells harboring the Y220C mutation.[1]
Q2: What are the appropriate animal models for in vivo studies with this compound?
A2: The most suitable animal models for evaluating the efficacy of this compound are immunodeficient mice (e.g., nude or SCID mice) bearing xenograft tumors derived from human cancer cell lines with the p53-Y220C mutation.[3][4] It is crucial to confirm the p53 mutation status of the cell line prior to initiating in vivo studies.
Q3: What is a recommended starting dose and administration route for this compound in mice?
A3: While specific in vivo dosage data for this compound is limited in publicly available literature, studies on other p53-Y220C reactivators can provide guidance. For instance, a similar compound, H3, has been effectively used in a mouse xenograft model at a dose of 5 mg/kg administered via intraperitoneal (i.p.) injection every other day. Another reactivator, PC14586 (rezatapopt), has shown efficacy at doses of 100 mg/kg administered orally (p.o.) once daily.[5] A pilot study is highly recommended to determine the optimal dose and administration route for your specific animal model and experimental goals.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has poor aqueous solubility, requiring a suitable vehicle for in vivo delivery.[1] Several formulations can be prepared to achieve a concentration of 5 mg/mL.[6] The choice of vehicle will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous). It is recommended to prepare the formulation fresh daily and protect it from light.
Q5: What are the expected outcomes of successful this compound treatment in an in vivo model?
A5: Successful treatment with this compound in a relevant xenograft model is expected to result in the inhibition of tumor growth.[7] This can be monitored by regular measurement of tumor volume. At the molecular level, analysis of tumor tissue should reveal an increase in the expression of p53 target genes (e.g., p21, PUMA) and markers of apoptosis (e.g., cleaved caspase-3).
Troubleshooting Guides
Problem 1: Poor Compound Solubility or Precipitation in Formulation
-
Potential Cause: this compound has low aqueous solubility. The chosen vehicle may not be optimal, or the preparation method may be inadequate.
-
Solution:
-
Vehicle Optimization: Experiment with different vehicle compositions. Several formulations have been suggested to achieve a 5 mg/mL concentration.
-
Preparation Technique: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle. Gentle warming and sonication can aid in dissolution.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent Tumor Growth or High Variability in Treatment Response
-
Potential Cause: This can be due to several factors including inconsistent dosing, variability in the tumor implantation, or issues with the animal model itself.
-
Solution:
-
Standardize Procedures: Ensure all procedures, from cell culture and tumor implantation to compound administration, are highly standardized.
-
Animal Health: Monitor the health of the animals closely. Weight loss or signs of distress can impact tumor growth and response to treatment.
-
Randomization: Properly randomize animals into control and treatment groups based on tumor volume before starting the treatment.
-
Problem 3: Injection Site Reactions (for i.p. or s.c. administration)
-
Potential Cause: The formulation may be irritating to the tissues, or the injection technique may be suboptimal.
-
Solution:
-
Vehicle pH: Check the pH of your formulation and adjust it to a neutral range (pH 7.2-7.4) if necessary.
-
Injection Volume: Keep the injection volume within recommended limits for the size of the animal.
-
Injection Technique: Ensure proper injection technique to minimize tissue damage. Rotate injection sites if multiple injections are required.
-
Quantitative Data Summary
Table 1: Example In Vivo Efficacy of a p53-Y220C Reactivator (H3) in a NUGC-3 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | 0 |
| H3 | 5 mg/kg, i.p., every other day | 550 ± 90 | 54 |
Data is hypothetical and based on findings for a similar compound to illustrate potential efficacy.
Table 2: Recommended Vehicle Formulations for this compound (to achieve 5 mg/mL)
| Formulation Component | Percentage (%) | Administration Route Suitability |
| Formulation 1 | ||
| DMSO | 10 | Oral, Intraperitoneal |
| PEG300 | 40 | |
| Tween-80 | 5 | |
| Saline | 45 | |
| Formulation 2 | ||
| DMSO | 10 | Oral, Intraperitoneal, Intravenous |
| 20% SBE-β-CD in Saline | 90 | |
| Formulation 3 | ||
| DMSO | 10 | Oral |
| Corn Oil | 90 |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude mice).
-
Cell Line: Culture a human cancer cell line with a confirmed p53-Y220C mutation (e.g., NUGC-3) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Preparation: Prepare the this compound formulation and the vehicle control fresh on each day of dosing.
-
Administration: Administer this compound or the vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily or every other day) via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting, or RT-qPCR for p53 target genes).
Visualizations
Caption: Signaling pathway of mutant p53 reactivation by this compound.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Poor Bioavailability of PK7088 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor in vivo bioavailability of PK7088, a p53 reactivating molecule.[1][2]
Troubleshooting Guide
Researchers may encounter several issues during in vivo experiments with this compound. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor Aqueous Solubility. this compound is a small molecule that, like many drug candidates, may have low water solubility, limiting its dissolution in gastrointestinal fluids and subsequent absorption.[3][4]
-
Solution 1a: Formulation with Solubilizing Excipients. A suggested formulation for in vivo studies involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline, or using SBE-β-CD in saline.[1] These co-solvents and surfactants can enhance the solubility of hydrophobic compounds.[5]
-
Solution 1b: Particle Size Reduction. Decreasing the particle size of a compound increases its surface area, which can improve the dissolution rate.[5][6][7] Techniques like micronization or nanocrystal formulation could be explored for this compound.[6][8]
-
-
Possible Cause 2: High First-Pass Metabolism. The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution 2a: Co-administration with Metabolic Inhibitors. While not specifically documented for this compound, researchers can investigate common metabolic pathways for similar chemical structures and consider co-administering known inhibitors of those pathways in preclinical models.
-
Solution 2b: Alternative Routes of Administration. If oral bioavailability remains low, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Possible Cause 1: Inconsistent Formulation. The formulation may not be homogenous, leading to variable dosing.
-
Solution 1a: Ensure Complete Dissolution. When preparing the formulation, ensure that this compound is fully dissolved. Sonication or gentle heating can aid dissolution, but care must be taken to avoid degradation.[1]
-
Solution 1b: Stable Formulation. Use a formulation that maintains the drug in a solubilized state. Self-emulsifying drug delivery systems (SEDDS) are a potential strategy to create a stable microemulsion in the gastrointestinal tract, leading to more consistent absorption.[8][9]
-
-
Possible Cause 2: Physiological Variability. Differences in gastric pH, gastrointestinal motility, and food effects can contribute to variable absorption.
-
Solution 2a: Standardize Experimental Conditions. Fast animals overnight before oral administration to reduce variability from food effects. Standardize the time of day for dosing and sample collection.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating this compound for in vivo oral dosing?
A1: A recommended formulation consists of dissolving this compound in DMSO to create a stock solution, which is then further diluted with a vehicle containing PEG300, Tween-80, and saline.[1] This combination of a co-solvent (PEG300) and a surfactant (Tween-80) helps to increase the solubility of hydrophobic compounds.[5] Another suggested vehicle is 20% SBE-β-CD in saline.[1]
Q2: How can I improve the absorption of this compound from the gut?
A2: Improving gut absorption often involves enhancing the solubility and dissolution rate. Consider the following strategies:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming a fine emulsion in the gut, which enhances drug solubilization and absorption.[5][8][9]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and improve its uptake.[10]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can increase its dissolution rate compared to the crystalline form.[6][11]
Q3: Are there any known metabolic liabilities of this compound?
A3: Specific metabolic pathways for this compound are not well-documented in publicly available literature. For novel compounds, in vitro metabolism studies using liver microsomes or S9 fractions from different species (mouse, rat, human) can provide initial insights into metabolic stability and potential routes of metabolism.[12]
Q4: What pharmacokinetic parameters should I measure to assess the bioavailability of this compound?
A4: To assess bioavailability, you should conduct pharmacokinetic studies and measure parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[13]
By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, you can calculate the absolute oral bioavailability (F%).
Data Presentation
Table 1: Example Formulation Vehicles for Poorly Soluble Compounds
| Formulation Component | Role | Rationale for Use with this compound |
| DMSO | Solvent | High solubilizing capacity for many organic molecules. |
| PEG300 | Co-solvent | Water-miscible organic solvent that can increase the solubility of poorly water-soluble compounds.[5] |
| Tween-80 | Surfactant | Forms micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[5] |
| SBE-β-CD | Complexing Agent | Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[14] |
| Corn Oil | Lipid Vehicle | Can be used for lipid-based formulations to enhance lymphatic absorption.[1] |
Table 2: Key Pharmacokinetic Parameters to Determine Bioavailability
| Parameter | Description | Importance for this compound |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Represents the total drug exposure over the measured time period.[13] |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity. | Represents the total drug exposure.[13] |
| t1/2 | Elimination half-life. | Determines the dosing interval.[13] |
| F (%) | Absolute Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
For a final concentration of 5 mg/mL, slowly add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[1]
-
Add 450 µL of saline to reach a final volume of 1 mL. Vortex to ensure homogeneity.[1]
-
Administer the freshly prepared formulation to animals via oral gavage.
Protocol 2: Mouse Pharmacokinetic Study Design
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or a tumor-bearing model).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) to assess oral absorption.
-
-
Dosing: Administer the prepared formulation. For the IV group, a formulation without Tween-80 may be preferable to avoid potential hemolysis.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.[12]
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tackling Poor Bioavailability With Early Formulation Strategies [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
How to control for PK7088 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK7088. Our goal is to help you control for batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazole-containing small molecule that acts as a reactivator of the mutant p53 tumor suppressor protein, specifically targeting the Y220C mutation.[1][2][3] The Y220C mutation creates a surface crevice in the p53 protein, leading to its conformational instability and loss of function.[2][3] this compound binds to this crevice, stabilizing the protein in its wild-type conformation and restoring its tumor-suppressive activities, which include inducing cell cycle arrest and apoptosis.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I prepare my this compound working solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, this stock solution is then further diluted in cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in your experimental setup is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects. For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or corn oil may be necessary to ensure solubility and bioavailability.[1] Always ensure the working solution is clear and free of precipitation before use.[1]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability is a common issue with small molecules and can arise from several factors:
-
Purity and Impurities: The purity of the compound can vary between batches. The presence of impurities, even in small amounts, can potentially affect the biological activity of the compound.
-
Solubility: Differences in the physical properties of the powder between batches (e.g., crystallinity) can affect its solubility, leading to variations in the effective concentration of the working solution.
-
Compound Stability: Although this compound has defined storage conditions, improper handling or storage can lead to degradation of the compound.
To mitigate this, it is crucial to properly qualify each new batch of this compound before use in critical experiments.
Troubleshooting Guide
Issue 1: Reduced or no biological activity of this compound in cellular assays.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry, if the molar extinction coefficient is known.
-
-
Possible Cause 2: Degraded this compound.
-
Solution: Ensure that the compound has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, use a new vial of this compound.
-
-
Possible Cause 3: Cell line does not harbor the p53-Y220C mutation.
-
Solution: this compound is specific for the Y220C mutant of p53.[2] Confirm the p53 mutation status of your cell line through sequencing. Use a positive control cell line known to carry the p53-Y220C mutation (e.g., HUH-7) and a negative control cell line with wild-type p53 or a different p53 mutation.[2]
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.
-
-
Possible Cause 2: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. High concentrations may lead to non-specific cytotoxicity.
-
-
Possible Cause 3: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for microbial contamination. Use sterile techniques for all cell culture work.
-
Experimental Protocols & Quality Control
To ensure consistency, it is crucial to perform quality control checks on new batches of this compound and to follow standardized experimental protocols.
Table 1: Quality Control Parameters for this compound Batch Qualification
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥98%. |
| Appearance | Visual Inspection | White to off-white solid. |
| Solubility | Visual Inspection | Should be fully soluble in DMSO at the specified concentration (e.g., 10 mM). |
| Biological Activity | Cell-Based Assay | Should induce a dose-dependent decrease in cell viability in a p53-Y220C positive cell line. |
Protocol 1: Immunofluorescence Staining for p53 Conformation
This protocol is adapted from established methods to assess the ability of this compound to restore the wild-type conformation of mutant p53.[2][4]
-
Cell Seeding: Seed cells containing the p53-Y220C mutation (e.g., HUH-7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for 4-6 hours.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the wild-type conformation of p53 (e.g., PAb1620) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the fluorescent signal in this compound-treated cells compared to the control indicates a restoration of the wild-type p53 conformation.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound in reactivating mutant p53.
Experimental Workflow for this compound Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: PK7088 and PRIMA-1 in the Quest to Reactivate Mutant p53
For researchers, scientists, and drug development professionals, the reactivation of the tumor suppressor protein p53, frequently mutated in human cancers, represents a promising therapeutic strategy. Two small molecules at the forefront of this effort are PK7088 and PRIMA-1. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed research and development decisions.
Mutations in the TP53 gene are the most common genetic alteration in cancer, leading to the expression of a dysfunctional p53 protein that has lost its ability to regulate cell growth and apoptosis. Both this compound and PRIMA-1 aim to restore the wild-type function of these mutant p53 proteins, albeit through distinct mechanisms.
Mechanism of Action: A Tale of Two Strategies
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent, clinically advanced analog, APR-246 (Eprenetapopt) , function as prodrugs.[1] They are converted intracellularly to the active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53.[2][3] This covalent modification is believed to induce a conformational change in the mutant p53 protein, refolding it to a wild-type-like structure and restoring its DNA-binding and transcriptional activities.[4] Notably, MQ also exerts p53-independent effects by targeting the cellular redox balance, including the inhibition of thioredoxin reductase and depletion of glutathione.[5][1]
In contrast, This compound is a pyrazole (B372694) derivative that acts as a molecular chaperone, specifically targeting the p53-Y220C mutant.[6][7] This particular mutation creates a unique, druggable surface crevice on the p53 protein.[6][7] this compound binds non-covalently to this pocket, stabilizing the folded, wild-type conformation of the p53-Y220C protein.[6][7] This stabilization rescues its transcriptional functions, leading to the induction of p53 target genes and subsequent cell cycle arrest and apoptosis.[6][7] Unlike PRIMA-1, the action of this compound is highly specific to the Y220C mutation.[6][8]
Performance Data: A Comparative Overview
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and PRIMA-1/APR-246.
| Parameter | This compound | PRIMA-1 / APR-246 | Source |
| Binding Affinity (KD) | ~140 µM (to p53-Y220C) | Covalent adduct formation | [6][7] |
| Target Specificity | p53-Y220C mutant | Broad range of p53 mutants | [6][9] |
| Mechanism | Non-covalent stabilization | Covalent modification | [2][6] |
| Clinical Development | Preclinical | APR-246 in Phase III clinical trials | [10][11][12] |
Table 1: Key Characteristics of this compound and PRIMA-1/APR-246
| Cell Line (p53 status) | Compound | Concentration | Effect | Source |
| NUGC-3 (p53-Y220C) | This compound | 200 µM | Significant induction of caspase-3/7 | [6] |
| HUH-7 (p53-Y220C) | This compound | 200 µM | Significant induction of caspase-3/7 | [6] |
| MKN-1 (p53-V143A) | This compound | 200 µM | Minimal effect on caspase-3/7 | [6] |
| NUGC-4 (p53-wild type) | This compound | 200 µM | Minimal effect on caspase-3/7 | [6] |
| MKN-1 (p53-V143A) | PRIMA-1MET | 25 µM | Increased caspase-3/7 activity | [6] |
| NUGC-4 (p53-wild type) | PRIMA-1MET | 100 µM | Induction of caspase-3/7 | [6] |
| PANC-1 (p53-R273H) | PRIMA-1 | Not specified | Selective induction of apoptosis | [13] |
| CAPAN-2 (p53-wild type) | PRIMA-1 | Not specified | Less sensitive to apoptosis induction | [13] |
Table 2: Comparative Cellular Activity of this compound and PRIMA-1
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental validation of these compounds, the following diagrams are provided.
Caption: Mechanism of action for this compound in reactivating mutant p53.
Caption: Dual mechanism of action for PRIMA-1/APR-246.
Caption: General experimental workflow for evaluating p53 reactivating compounds.
Experimental Protocols
Caspase-3/7 Activity Assay
This assay is used to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Cell Seeding: Plate cancer cells with varying p53 statuses (e.g., Y220C, other mutations, wild-type) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound, PRIMA-1, or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 hours).[6]
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspase-3/7 (e.g., a substrate containing the DEVD peptide).
-
Signal Measurement: Incubate at room temperature to allow for caspase cleavage of the substrate, which generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.
Immunofluorescence for p53 Conformation
This method visualizes the conformational state of the p53 protein within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound of interest (e.g., 200 µM this compound for 4 hours) or a vehicle control.[6][8]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access.
-
Antibody Incubation: Incubate the cells with primary antibodies specific to different p53 conformations:
-
Secondary Antibody and Staining: Add a fluorescently labeled secondary antibody that binds to the primary antibody. Counterstain the nucleus with a DNA dye (e.g., Hoechst 33342).[6][8]
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope. An increase in PAb1620 signal and a decrease in PAb240 signal indicate a shift towards the wild-type conformation.
Conclusion
Both this compound and PRIMA-1/APR-246 have demonstrated the ability to reactivate mutant p53, but they do so through different mechanisms and with varying degrees of specificity.
-
PRIMA-1/APR-246 offers a broader approach, targeting a range of p53 mutants through covalent modification. Its dual action on both mutant p53 and cellular redox pathways may contribute to its potent anti-cancer effects and synergistic potential with other therapies.[5] The clinical advancement of APR-246 makes it a highly significant compound in this field.[10][11][12]
-
This compound represents a more targeted, structure-based drug design approach.[6] Its high specificity for the p53-Y220C mutant showcases the potential for developing personalized therapies for patients with specific TP53 mutations.[6] The non-covalent binding mechanism may also offer a different safety and efficacy profile compared to covalent inhibitors.
The choice between these or similar compounds in a research or clinical setting will depend on the specific p53 mutation being targeted and the desired therapeutic strategy. The data presented here provides a foundation for further investigation into these promising avenues of cancer therapy.
References
- 1. urotoday.com [urotoday.com]
- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase III Multicenter, Randomized, Open Label Study of APR-246 in Combination with Azacitidine Versus Azacitidine Alone for the Treatment of TP53 Mutant Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]
- 13. ascopubs.org [ascopubs.org]
Independent Verification of PK7088's Binding to p53 Y220C: A Comparative Guide to Small-Molecule Stabilizers
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of many cancers. The Y220C mutation in p53 creates a surface crevice that destabilizes the protein, abrogating its tumor-suppressive function. Small molecules that can bind to this pocket and stabilize the protein are of significant therapeutic interest. This guide provides an objective comparison of PK7088, an early pyrazole-based binder of p53 Y220C, with other notable small-molecule stabilizers. While direct independent verification of this compound's binding parameters is not extensively published, its initial characterization serves as a benchmark for the development of more potent alternatives.
Quantitative Comparison of p53 Y220C Stabilizers
The following tables summarize the key biophysical parameters for this compound and a selection of alternative compounds that target the p53 Y220C mutant. These parameters, binding affinity (K_d) and thermal stabilization (ΔT_m), are critical indicators of a compound's potential to rescue the function of the mutated protein.
| Compound | Class | Binding Affinity (K_d) | Method | Thermal Stabilization (ΔT_m) | Method | Reference(s) |
| This compound | Pyrazole | ~140 µM | NMR | ~1.0 °C | DSF | [1][2][3][4] |
| PK083 | Carbazole | ~140-150 µM | Various | ~0.8-2.0 °C | DSF | [4][5][6] |
| MB710 | Aminobenzothiazole | 4 µM | ITC | 2.0 °C | DSF | [4][7] |
| MB725 | Aminobenzothiazole | Not Reported | - | Not Reported | - | [4][7] |
| JC744 | Aminobenzothiazole | 320 nM | ITC | 2.7 °C | DSF | [5][7] |
| Rezatapopt (B12378407) (PC14586) | Indole | 2.5 nM | SPR | ~8.4 °C (restores to WT) | TSA | [8][9][10] |
Note: The exact values for binding affinity and thermal stabilization can vary slightly between different studies due to variations in experimental conditions.
Experimental Protocols
The data presented in this guide were generated using a variety of biophysical techniques. The following are detailed methodologies for the key experiments cited:
Differential Scanning Fluorimetry (DSF) for Thermal Stabilization (ΔT_m)
Differential Scanning Fluorimetry is a high-throughput method used to determine the thermal stability of a protein. The melting temperature (T_m) of the p53 Y220C protein is measured in the presence and absence of a test compound. An increase in the T_m in the presence of the compound indicates stabilization.
-
Protein Preparation: Recombinant p53 Y220C core domain (residues 94-312) is purified and diluted to a final concentration of 2-8 µM in a buffer typically containing 25 mM KPi (pH 7.2), 150 mM NaCl, and 1 mM TCEP.
-
Compound Preparation: Compounds are dissolved in DMSO to create stock solutions and then diluted in the assay buffer to the desired final concentration (e.g., 250 µM). The final DMSO concentration is typically kept at or below 5% (v/v).
-
Assay Setup: The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is then aliquoted into a 96-well PCR plate, and the test compound or DMSO (as a control) is added.
-
Data Acquisition: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (T_m) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the protein with DMSO from the T_m of the protein with the compound (ΔT_m = T_m(protein + compound) – T_m(protein + DMSO)).
Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d)
Isothermal Titration Calorimetry directly measures the heat change that occurs when a ligand binds to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Sample Preparation: Purified p53 Y220C protein is dialyzed into a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). The protein concentration in the sample cell is typically in the range of 10-50 µM. The ligand is dissolved in the same dialysis buffer and loaded into the injection syringe at a concentration 10-20 times that of the protein.
-
Titration: The ligand is injected in small aliquots into the protein solution at a constant temperature. The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity (K_d)
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique to monitor changes in the chemical environment of a protein upon ligand binding.
-
Sample Preparation: ¹⁵N-labeled p53 Y220C core domain is prepared in an NMR buffer (e.g., 25 mM sodium phosphate (B84403) pH 7.2, 150 mM NaCl, 1 mM TCEP, 10% D₂O).
-
Titration: A series of ¹H-¹⁵N HSQC spectra are recorded for the protein in the absence and presence of increasing concentrations of the test compound.
-
Data Analysis: Binding of the ligand to the protein causes chemical shift perturbations (CSPs) in the signals of the backbone amide protons and nitrogens. The magnitude of the CSPs is dependent on the ligand concentration. By tracking the chemical shift changes of specific residues, a binding curve can be generated and fit to a quadratic equation to determine the dissociation constant (K_d).
Surface Plasmon Resonance (SPR) for Binding Affinity (K_d)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.
-
Chip Preparation: One of the interacting partners (typically the protein) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the small molecule) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding data is used to determine the association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.
Visualizing the Pathway and Process
The following diagrams illustrate the mechanism of p53 Y220C reactivation and a typical workflow for identifying and validating small-molecule stabilizers.
Caption: Reactivation of mutant p53 Y220C by small-molecule stabilizers.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C [jbr-pub.org.cn]
- 6. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pipeline | rezatapopt | PMV Pharma [pmvpharma.com]
Assessing the Specificity of PK7088 for the Y220C p53 Mutant: A Comparative Guide
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of many cancers. The Y220C mutation in p53 creates a surface crevice that destabilizes the protein, leading to its inactivation.[1][2] Small molecules that can bind to this crevice and stabilize the protein's wild-type conformation represent a promising therapeutic strategy. This guide provides a comparative assessment of PK7088, a pyrazole-based compound identified as a binder and stabilizer of the p53-Y220C mutant, against other alternative compounds.[3][4]
Comparative Analysis of Y220C p53 Mutant Stabilizers
Several small molecules have been developed to target the Y220C p53 mutant. This section provides a quantitative comparison of their binding affinities and cellular activities.
| Compound | Binding Affinity (Kd) to p53-Y220C | Thermal Stabilization (ΔTm) | Cellular Activity (IC50 in Y220C cells) | Key Cellular Effects |
| This compound | ≈ 140 µM[3][5] | ≈ 1°C at 350 µM[3][6] | Not explicitly reported as IC50, active at 200 µM[3] | Induces G2/M cell-cycle arrest and apoptosis.[3][7] Restores wild-type conformation.[3] Upregulates p21 and NOXA.[3][5] |
| PK083 | 140 µM[4] | 0.8°C at 125 µM[6] | Not explicitly reported | Increases thermostability and slows aggregation in vitro.[4] |
| Rezatapopt (PC14586) | High affinity (exact Kd not specified)[8] | Not specified | Potent, dose-dependent inhibition of proliferation[9] | Induces G1 cell-cycle arrest.[9] Reactivates p53 signaling and represses cell-cycle progression pathways.[9] |
| MB725 | Not specified | Not specified | Selective viability reduction in Y220C cells (IC50 < 40 µM)[6] | Induces transcription of p53 target genes (BTG2, p21, PUMA, FAS, TNF).[4] |
| H3 | Not specified | Not specified | Significantly lower IC50 in p53-Y220C cells compared to other p53 mutant cells[2][10] | Restores wild-type p53 conformation, induces p53 target gene expression, cell cycle arrest, and apoptosis.[2][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of compounds targeting the p53-Y220C mutant.
1. Differential Scanning Fluorimetry (DSF) for Thermal Stabilization
-
Objective: To determine the ability of a compound to increase the melting temperature (Tm) of the p53-Y220C protein, indicating stabilization.
-
Protocol:
-
Purified p53-Y220C core domain (residues 94-312) is diluted to a final concentration of 10 µM in a buffer containing 25 mM KPi (pH 7.2), 150 mM NaCl, and 1 mM TCEP.
-
The compound of interest (e.g., this compound) is added to the protein solution at a final concentration of 350 µM. A DMSO control is prepared with the same final concentration of the solvent.
-
SYPRO Orange dye is added to a final concentration of 10x.
-
The fluorescence is monitored using a real-time PCR machine as the temperature is increased from 25°C to 95°C in increments of 1°C/min.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.[11]
-
2. Immunofluorescence for p53 Conformation
-
Objective: To visualize the conformational state of p53 in cells treated with a stabilizing compound.
-
Protocol:
-
Cancer cells harboring the Y220C p53 mutation (e.g., HUH-7) are seeded on coverslips in a 24-well plate and allowed to adhere overnight.
-
Cells are treated with the test compound (e.g., 200 µM this compound) or DMSO as a control for 4 hours.[3][12]
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin.
-
Cells are incubated with primary antibodies specific for the wild-type (PAb1620) or unfolded (PAb240) conformation of p53.[3][7]
-
Following primary antibody incubation, cells are washed and incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with Hoechst 33342.[12]
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.[3][13]
-
3. Caspase-3/7 Activity Assay for Apoptosis
-
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.
-
Protocol:
-
Cells with different p53 statuses (Y220C mutant, other mutants, and wild-type) are seeded in a 96-well plate.
-
Cells are treated with the test compound (e.g., 200 µM this compound) or a control compound for 6 hours.[3]
-
A luminogenic caspase-3/7 substrate is added to each well according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
The plate is incubated at room temperature, and the luminescence, which is proportional to caspase activity, is measured using a plate reader.
-
A significant increase in caspase activity in Y220C mutant cells compared to control cells indicates specific induction of apoptosis.[3][7]
-
4. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on cell cycle progression.
-
Protocol:
-
Y220C mutant cells (e.g., HUH-7) are treated with the test compound (e.g., 200 µM this compound) for 6 hours.[3]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified to identify any cell cycle arrest.[3][14]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of p53 and the experimental workflow for assessing compound specificity.
Caption: p53 signaling pathway and this compound intervention.
Caption: Workflow for assessing compound specificity.
Specificity and Off-Target Effects of this compound
The specificity of this compound for the Y220C mutant is a key aspect of its therapeutic potential. Studies have shown that this compound induces caspase-3/7 activity significantly in cancer cell lines containing the Y220C mutation (NUGC-3 and HUH-7), while having minimal effects on cells with wild-type p53 or the V143A p53 mutation.[3][7] Furthermore, this compound was screened against a panel of 74 cancer kinases at a concentration of 50 µM and showed no significant inhibitory effects, suggesting a favorable off-target profile.[3] This selectivity is crucial for minimizing potential side effects in a clinical setting.
References
- 1. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 11. Cellular activity upregulation of the thermolabile p53 cancer mutant Y220C by small molecule indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of PK7088 with Standard Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of PK7088, a p53-Y220C mutant reactivator, with standard chemotherapy drugs. Due to the limited direct experimental data on this compound in combination with conventional chemotherapeutics, this document leverages data from analogous p53-reactivating molecules, APR-246 (eprenetapopt) and PRIMA-1, to offer insights and a framework for future research.
This compound is a novel small molecule that specifically targets the p53-Y220C mutation, restoring its tumor-suppressive functions.[1][2] This reactivation leads to cell-cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][2] While direct studies on its synergy with standard chemotherapy are not yet available, research on other p53 reactivators provides a strong rationale for investigating such combinations. This guide will present data from studies on APR-246 and PRIMA-1 in combination with cisplatin (B142131) and doxorubicin (B1662922) (adriamycin) to illustrate the potential for synergistic anti-cancer activity.
Comparative Performance with Standard Chemotherapy Agents
While specific quantitative data for this compound in combination with standard chemotherapies is not publicly available, the following tables summarize the synergistic effects observed with other p53-reactivating compounds, APR-246 and PRIMA-1. These compounds, like this compound, aim to restore wild-type function to mutant p53, suggesting a potential for similar synergistic interactions.
Table 1: Synergistic Effects of APR-246 with Standard Chemotherapy
| Chemotherapy Agent | Cancer Type | p53 Status | Observed Effect | Combination Index (CI) | Reference |
| Cisplatin | Ovarian Cancer | Mutant | Strong Synergy | < 0.5 | [3] |
| Doxorubicin | Ovarian Cancer | Mutant | Strong Synergy | < 0.8 | [3] |
| Carboplatin | Ovarian Cancer | Mutant | Strong Synergy | < 0.5 | [3] |
Table 2: Synergistic Effects of PRIMA-1 with Standard Chemotherapy
| Chemotherapy Agent | Cancer Type | p53 Status | Observed Effect | Notes | Reference |
| Adriamycin (Doxorubicin) | Non-Small Cell Lung Cancer | Mutant (p53R273H) | Synergy | Strengthened adriamycin-induced apoptosis. | [4] |
| Cisplatin | Various Cancer Cell Lines | Mutant | Synergy | Synergistic induction of apoptosis and inhibition of tumor growth in vivo. | [5] |
Signaling Pathways and Mechanisms of Synergy
The proposed synergistic effect of p53 reactivators like this compound with chemotherapy stems from their complementary mechanisms of action. Chemotherapy drugs, such as cisplatin and doxorubicin, induce DNA damage, which in turn activates the p53 pathway, leading to apoptosis. In cancer cells with mutant p53, this response is impaired. By restoring the function of mutant p53, compounds like this compound can re-establish this critical apoptotic pathway, thereby sensitizing cancer cells to the DNA-damaging effects of chemotherapy.
The diagram below illustrates the proposed synergistic mechanism.
Caption: Proposed synergistic mechanism of p53 reactivators and chemotherapy.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key experiments based on protocols used in studies of analogous compounds.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
-
Cell Culture: Culture cancer cell lines with the p53-Y220C mutation (e.g., HUH-7) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy drug (e.g., cisplatin), and their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin (B115843) and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. Synergy can be calculated using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[3]
Western Blot Analysis
This protocol is used to assess the expression of key proteins in the p53 pathway.
-
Cell Lysis: Treat cells with the drugs as described above, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines a typical experimental workflow for assessing synergy.
Caption: Experimental workflow for synergy assessment.
Conclusion and Future Directions
The data from analogous p53-reactivating compounds strongly suggest that this compound holds significant potential for synergistic activity when combined with standard chemotherapy agents in cancers harboring the p53-Y220C mutation. The restoration of p53 function by this compound is likely to sensitize tumor cells to the DNA-damaging effects of drugs like cisplatin and doxorubicin, leading to enhanced apoptosis and improved therapeutic outcomes.
Future research should focus on conducting in-vitro and in-vivo studies to directly evaluate the synergistic effects of this compound with a panel of standard chemotherapy drugs. These studies will be crucial in defining optimal combination regimens and paving the way for potential clinical translation of this promising therapeutic strategy.
References
- 1. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRIMA-1 synergizes with adriamycin to induce cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PK7088 and Other Small Molecule p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. Reactivating p53 function with small molecules is a promising therapeutic strategy. This guide provides an objective comparison of PK7088, a reactivator of the p53-Y220C mutant, with other classes of small molecule p53 activators, supported by experimental data.
Overview of p53 Activation Strategies
Small molecule p53 activators can be broadly categorized based on their mechanism of action. This guide will focus on the comparison of this compound with representatives from two other major classes: MDM2 inhibitors and other mutant p53 reactivators.
-
Mutant p53 Reactivators (e.g., this compound, PRIMA-1/APR-246): A significant portion of cancers harbor mutations in the TP53 gene, leading to a conformationally unstable and non-functional p53 protein. Molecules in this class aim to restore the wild-type conformation and tumor-suppressing function to these mutant forms of p53. This compound is specifically designed to target the p53-Y220C mutant, one of the most common p53 mutations.[1][2]
-
MDM2 Inhibitors (e.g., Nutlin-3): In many tumors with wild-type p53, the p53 pathway is inactivated by overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] MDM2 inhibitors block the interaction between MDM2 and p53, leading to p53 stabilization, accumulation, and subsequent activation of downstream pathways.[3][4]
Quantitative Comparison of p53 Activator Performance
The following tables summarize the available quantitative data for this compound and other representative p53 activators. It is important to note that the experimental conditions, such as cell lines and assay duration, may vary between studies, making direct comparison challenging.
Table 1: In Vitro Binding and Stabilization
| Compound | Target | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Reference |
| This compound | p53-Y220C | 140 µM | ~1 K at 350 µM | [1] |
| Nutlin-3 | MDM2 | ~90 nM (IC50 for binding) | Not Applicable | [5] |
| APR-246 (MQ) | Covalent binding to thiols in mutant p53 | Not typically measured by Kd | Not Applicable | [6][7] |
Table 2: Cellular Potency (IC50/GI50 Values)
| Compound | Cell Line | p53 Status | IC50/GI50 | Reference |
| This compound | BxPC-3 | p53-Y220C | 57 µM | [8] |
| NUGC-3 | p53-Y220C | 43 µM | [8] | |
| Nutlin-3a | HCT116 p53+/+ | Wild-type | 28.03 ± 6.66 µM | [5] |
| HCT116 p53-/- | Null | 30.59 ± 4.86 µM | [5] | |
| A549 | Wild-type | 17.68 ± 4.52 µM | [9] | |
| CRL-5908 | Mutant | 38.71 ± 2.43 µM | [9] | |
| APR-246 | HCT116 | Wild-type | ~24.90 µM | [10] |
| DLD-1 | Mutant | ~28.23 µM | [10] | |
| BT-474 | Mutant | ~5-40 µM | [11] | |
| T47-D | Mutant | ~5-40 µM | [11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these p53 activators are illustrated in the following diagrams.
Caption: Mechanisms of p53 activation by small molecules.
Experimental Workflows
A general workflow for evaluating the efficacy of p53 activators is depicted below.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PK7088
For researchers, scientists, and drug development professionals utilizing PK7088, a p53 activating peptide, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1] While specific toxicological properties of this compound may not be fully characterized, it is imperative to treat it as a potentially hazardous substance. The following guide provides a comprehensive framework for the safe handling and disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes a standard laboratory coat, chemical safety goggles, and nitrile gloves. All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation. In case of accidental contact with skin or eyes, the affected area should be rinsed thoroughly with water.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to treat all waste streams as laboratory chemical waste.[2] Under no circumstances should this compound solutions or contaminated materials be disposed of down the sink or in regular trash.[2] All disposal procedures must comply with local, state, and federal environmental regulations. It is highly recommended to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Waste Characterization and Segregation
Proper disposal begins with the correct segregation of different waste streams. The following table outlines the categorization of waste contaminated with this compound.
| Waste Stream | Description | Recommended Disposal Container |
| Unused/Expired this compound | Lyophilized powder or stock solutions of this compound that are no longer required. | A clearly labeled, sealed, and chemically compatible container for solid or liquid chemical waste. |
| Contaminated Solid Labware | Disposable materials that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and gloves.[3] | A designated solid chemical waste container or a biohazard bag if institutional policy requires it.[3] |
| Contaminated Liquid Waste | Aqueous solutions containing this compound, including experimental buffers, cell culture media, and the initial rinse of reusable glassware.[3][4] | A clearly labeled, leak-proof container designated for liquid chemical waste.[3] |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with this compound. | An approved, puncture-resistant sharps container designated for chemical or biohazardous waste. |
Step-by-Step Disposal Procedures
1. Disposal of Unused or Expired this compound:
-
Solid (Lyophilized Powder): Ensure the original vial is tightly sealed. Place the sealed vial into a designated container for solid chemical waste.
-
Liquid (Solutions): Collect all solutions containing this compound in a labeled, leak-proof container for liquid chemical waste. If the solution contains other hazardous components (e.g., organic solvents), it must be segregated and disposed of according to the guidelines for those specific chemicals.[3]
2. Disposal of Contaminated Materials:
-
Solid Waste: Collect all non-sharp, solid waste contaminated with this compound in a designated solid chemical waste container.[3] For enhanced safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes for decontamination before being placed in the final disposal container.[5]
-
Liquid Waste: Aspirate or pour all liquid waste from experiments into the designated liquid chemical waste container.[3]
-
Sharps: All sharps must be placed directly into a designated sharps container to prevent accidental punctures.
3. Decontamination of Reusable Glassware:
-
The initial rinse of any reusable glassware that has come into contact with this compound must be collected as liquid chemical waste.[4]
-
Subsequent cleaning can be performed by soaking the glassware in a 10% bleach solution or an appropriate laboratory detergent. After decontamination, rinse thoroughly with distilled water.
Experimental Protocol: Inactivation of Peptide Waste
For liquid waste containing this compound, a chemical inactivation step can be performed as an added safety measure before collection for final disposal. Sodium hypochlorite (B82951) (bleach) is an effective oxidizing agent for degrading peptides.[5]
Objective: To chemically degrade this compound in liquid waste.
Materials:
-
Liquid waste containing this compound
-
10% Sodium Hypochlorite (bleach) solution
-
Designated chemical fume hood
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Labeled container for inactivated chemical waste
Procedure:
-
Perform the entire procedure within a certified chemical fume hood.
-
To the liquid peptide waste, add a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
After the inactivation period, the solution should be collected in a labeled container for liquid chemical waste.
-
Consult with your institutional EHS office for guidance on the neutralization of the bleach solution if required by local wastewater regulations before final disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling PK7088
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of PK7088.
This document provides comprehensive guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for this compound, a pyrazole-based peptide compound that reactivates the mutant p53 protein. Adherence to these procedures is crucial for ensuring laboratory safety and the integrity of research outcomes. This compound is intended for research use only.
Immediate Safety and Handling
All personnel should be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work. Standard laboratory practices should be followed at all times.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. If there is a risk of aerosolization or handling of large quantities, a respirator may be necessary.
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
-
Short-term storage (up to 1 month): Store at -20°C.[1]
-
Long-term storage (up to 6 months): Store at -80°C.[1]
Stock solutions should be stored under the same temperature conditions. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Due to the nature of this compound as a specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) with detailed quantitative physical and toxicological data is limited. The following table summarizes available information and general data for similar research compounds.
| Property | Value | Source/Notes |
| Chemical Identity | ||
| IUPAC Name | 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole | N/A |
| CAS Number | 1446352-67-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 223.27 g/mol | --INVALID-LINK-- |
| Physical Properties | ||
| Appearance | Solid powder | General for similar compounds |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Safety and Hazards | ||
| Flash Point | Not available | Data not found |
| Autoignition Temperature | Not available | Data not found |
| Acute Toxicity (LD50) | Not available | Data not found |
| Ecological Information | ||
| Ecotoxicity | Not available | Data not found |
Operational Plan: Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study its effect on mutant p53 reactivation.
Protocol 1: Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells harboring the p53-Y220C mutation.
Materials:
-
Cancer cell line with p53-Y220C mutation (e.g., HUH-7)
-
Control cell line (p53 wild-type or other mutation)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Immunofluorescence Assay for p53 Conformation
This protocol assesses the ability of this compound to restore the wild-type conformation of the mutant p53 protein.
Materials:
-
Cancer cell line with p53-Y220C mutation
-
This compound stock solution
-
Conformation-specific p53 antibodies (e.g., PAb1620 for wild-type, PAb240 for mutant)
-
Fluorescently labeled secondary antibodies
-
Hoechst stain (for nuclear counterstaining)
-
Microscope slides or coverslips
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a culture dish.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary p53 conformation-specific antibody.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibody.
-
Counterstain the nuclei with Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., cell culture media, unused solutions) in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with the contents, including the name "this compound" and the approximate concentration.
-
Store the waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Visualizations
Signaling Pathway of this compound-mediated p53 Reactivation
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
